N,N-Diethyl-2-formyl-6-methoxybenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N-diethyl-2-formyl-6-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-4-14(5-2)13(16)12-10(9-15)7-6-8-11(12)17-3/h6-9H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJAYDOIDXXAQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C=CC=C1OC)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90499161 | |
| Record name | N,N-Diethyl-2-formyl-6-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90499161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70946-17-7 | |
| Record name | N,N-Diethyl-2-formyl-6-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90499161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: Molecular Structure and Properties of N,N-Diethyl-2-formyl-6-methoxybenzamide
Executive Summary
N,N-Diethyl-2-formyl-6-methoxybenzamide (CAS: 70946-17-7) is a highly specialized, contiguously substituted aromatic building block[1]. In the realm of advanced synthetic organic chemistry, it serves as a critical intermediate, primarily generated via the Directed Ortho Metalation (DoM) methodology pioneered by Victor Snieckus[2]. This compound provides an elegant scaffold for the total synthesis of complex natural products, phthalides, and benzomorphan derivatives.
This whitepaper provides a comprehensive analysis of its molecular architecture, the mechanistic causality behind its synthesis, and a self-validating experimental protocol designed for drug development professionals and synthetic chemists.
Molecular Architecture and Physicochemical Profile
The molecular structure of N,N-Diethyl-2-formyl-6-methoxybenzamide is defined by a central benzene ring bearing three contiguous substituents:
-
C1: An N,N-diethylamide group (
). -
C2: A formyl group (
). -
C6: A methoxy group (
).
This 1,2,6-substitution pattern is thermodynamically challenging to achieve via classic electrophilic aromatic substitution due to steric hindrance and conflicting directing effects. However, it is efficiently constructed by exploiting the hierarchy of Directed Metalation Groups (DMGs) . The N,N-diethylamide is a powerful DMG, strongly coordinating to lithium cations and directing deprotonation to the adjacent ortho position (C6 of the starting material, which becomes C2 in the final product nomenclature).
Quantitative Physicochemical Data
The following table summarizes the verified physical and spectral properties of the compound[3][4]:
| Property | Value / Description |
| Chemical Name | N,N-Diethyl-2-formyl-6-methoxybenzamide |
| CAS Number | 70946-17-7 |
| Molecular Formula | |
| Molecular Weight | 235.28 g/mol |
| Boiling Point | 134–136 °C at 0.05 mm Hg |
| Appearance | Colorless to straw-colored viscous oil |
| IR (CHCl | |
| 1.01 (t, 3H), 1.29 (t, 3H), 3.11 (q, 2H), 3.49–3.61 (m, 1H), 3.67–3.82 (m, 1H), 3.86 (s, 3H, -OCH |
Mechanistic Causality: The Directed Ortho Metalation (DoM) Pathway
The synthesis of N,N-Diethyl-2-formyl-6-methoxybenzamide from N,N-diethyl-2-methoxybenzamide is a masterclass in the Complex-Induced Proximity Effect (CIPE) [2].
Causality of Reagent Selection:
-
Why sec-Butyllithium (s-BuLi)? While n-BuLi is a standard base, s-BuLi is utilized here because its increased steric bulk prevents unwanted nucleophilic attack on the amide carbonyl, while its higher kinetic basicity ensures rapid deprotonation of the aromatic ring.
-
Why TMEDA? N,N,N',N'-Tetramethylethylenediamine (TMEDA) is added to break down the hexameric/tetrameric aggregates of s-BuLi in THF. By forming a more reactive monomeric/dimeric TMEDA-Li complex, the kinetic basicity of the alkyllithium is drastically increased.
-
Regioselectivity: The starting material possesses two DMGs: the amide and the methoxy group. The tertiary amide is a significantly stronger DMG. The lithium cation pre-coordinates preferentially to the highly Lewis basic amide oxygen. This proximity strictly directs the s-BuLi to deprotonate the C6 proton, ignoring the C3 proton adjacent to the weaker methoxy DMG.
-
Why DMF as the Electrophile? N,N-Dimethylformamide (DMF) acts as the formylating agent. The C6-aryllithium attacks the carbonyl carbon of DMF to form a stable tetrahedral lithium hemiaminal intermediate. This intermediate is stable at low temperatures and only collapses to release the aldehyde upon aqueous acidic workup, thereby preventing over-addition of the aryllithium to the newly formed aldehyde.
Mechanistic pathway of the Directed Ortho Metalation (DoM) yielding the target benzamide.
Self-Validating Experimental Protocol
To ensure reproducibility, the following protocol is designed as a self-validating system . Visual and thermodynamic cues are embedded within the steps to confirm the reaction's progression in real-time[3][5].
Step-by-Step Methodology
1. System Preparation & Inert Atmosphere
-
Flame-dry a 3-necked flask equipped with an internal low-temperature thermometer, dropping funnel, and overhead stirrer under reduced pressure. Cool under a continuous stream of dry nitrogen.
-
Charge the flask with 500 mL of anhydrous THF and cool to an internal temperature of −72 °C to −78 °C using a dry ice/acetone bath. Causality: Strict temperature control is mandatory to suppress the competing nucleophilic addition of s-BuLi to the amide carbonyl.
2. Generation of the Lithiating Complex
-
Add TMEDA (1.3 equivalents) followed by s-BuLi (1.22 M in cyclohexane, 1.3 equivalents).
-
Validation Cue: Observe a slight internal temperature rise (exotherm) and the formation of a fluorescent yellow solution , confirming the active TMEDA-s-BuLi complex. Allow the system to re-cool to −73 °C.
3. Substrate Addition (Metalation)
-
Dissolve N,N-diethyl-2-methoxybenzamide (1.0 equivalent) in anhydrous THF and add dropwise, maintaining the internal temperature below −68 °C.
-
Validation Cue: Stir for 1 hour. The self-validating cue for successful metalation is the color shift from fluorescent yellow to a pale yellow suspension accompanied by the formation of a copious white precipitate (the insoluble aryllithium intermediate)[3].
4. Electrophilic Quench
-
Add anhydrous DMF (excess, ~2.0 equivalents) rapidly via the dropping funnel.
-
Validation Cue: The white precipitate will dissolve, and the solution will clarify as the soluble tetrahedral hemiaminal intermediate forms. Remove the cooling bath after 2 minutes and allow the reaction to warm to room temperature over 16 hours.
5. Workup and Purification
-
Concentrate the mixture under reduced pressure. Dissolve the residue in dichloromethane, wash sequentially with water and saturated brine to remove TMEDA and unreacted DMF.
-
Purify the crude orange oil via silica gel column chromatography (mesh 230-400) using an ethyl acetate-hexane (1:1) eluent to yield the pure product.
Step-by-step experimental workflow for the synthesis and purification of the compound.
Applications in Advanced Synthesis
The unique 1,2,6-substitution pattern of N,N-Diethyl-2-formyl-6-methoxybenzamide makes it an invaluable precursor in several advanced synthetic pathways:
-
Synthesis of 7-Methoxyphthalide: The formyl group can be reduced to an alcohol using sodium borohydride (
). Subsequent acid-catalyzed cyclization (with the expulsion of diethylamine) yields 7-methoxyphthalide in excellent yields. This is a standard procedure documented in Organic Syntheses[5]. -
Total Synthesis of Corollosporine: Corollosporine is a bioactive antibacterial metabolite isolated from the marine fungus Corollospora maritima. N,N-Diethyl-2-formyl-6-methoxybenzamide serves as the exact core building block. The formyl group undergoes Grignard addition with hexylmagnesium bromide, followed by oxidation and demethylation to yield the natural product[6].
-
Benzomorphan Scaffolds: The compound is utilized in intramolecular Buchwald-Hartwig aminations to construct complex benzomorphan alkaloid scaffolds, which are highly relevant in neuropharmacology[7].
References
-
Wang, X., de Silva, S. O., Reed, J. N., Billadeau, R., Griffen, E. J., Chan, A., & Snieckus, V. (1995). "7-Methoxyphthalide". Organic Syntheses, 72, 163.[Link]
-
Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics". Chemical Reviews, 90(6), 879–933.[Link]
-
Ohzeki, T., & Mori, K. (2001). "Synthesis of Corollosporine, an Antibacterial Metabolite of the Marine Fungus Corollospora maritima". Bioscience, Biotechnology, and Biochemistry, 65(1), 172-175.[Link]
Sources
- 1. N,N-Diethyl-2-formyl-6-methoxybenzamide,70946-17-7-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. orgsyn.org [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. academic.oup.com [academic.oup.com]
- 7. publikationen.uni-tuebingen.de [publikationen.uni-tuebingen.de]
N,N-Diethyl-2-formyl-6-methoxybenzamide CAS number and chemical identifiers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N,N-Diethyl-2-formyl-6-methoxybenzamide, a substituted benzamide of interest in chemical research and development. Due to the limited availability of dedicated literature for this specific compound, this guide synthesizes confirmed chemical identifiers with extrapolated data from closely related benzamide analogs. The objective is to offer a foundational understanding of its chemical nature, potential synthesis strategies, and key safety considerations, thereby empowering researchers in their experimental design and application development. This document is structured to provide both direct information where available and logical inferences based on the broader class of benzamide compounds.
Core Chemical Identity
A precise understanding of a compound's identity is fundamental to all scientific inquiry. The following table summarizes the key chemical identifiers for N,N-Diethyl-2-formyl-6-methoxybenzamide.
| Identifier | Value | Source |
| CAS Number | 70946-17-7 | Chemical Catalogs |
| Molecular Formula | C₁₃H₁₇NO₃ | |
| MDL/ACD Number | MFCD20527268 | Key Organics |
Physicochemical Properties and Data
Detailed experimental data for N,N-Diethyl-2-formyl-6-methoxybenzamide is not extensively reported in publicly accessible literature. However, based on its structure—a substituted aromatic amide—we can infer certain physicochemical properties. The presence of a polar benzamide group and a relatively non-polar diethylamide and methoxy group suggests moderate solubility in a range of organic solvents.
Note: The following data is for the related compound N,N-Diethylbenzamide (CAS: 1696-17-9) and should be used as a general reference, not as a direct substitute for experimentally determined values for N,N-Diethyl-2-formyl-6-methoxybenzamide.
| Property | Value (for N,N-Diethylbenzamide) |
| Melting Point | 28 - 32 °C |
| Boiling Point | 146 - 150 °C |
| Flash Point | > 100 °C |
Synthesis and Reaction Chemistry
Retrosynthetic Analysis
A logical retrosynthetic approach would involve the formation of the amide bond as a key step. This could be achieved through the reaction of a suitable benzoic acid derivative with diethylamine. The formyl and methoxy substituents on the aromatic ring would need to be installed prior to or after the amidation step, depending on their stability to the reaction conditions.
Caption: Retrosynthetic analysis of N,N-Diethyl-2-formyl-6-methoxybenzamide.
Proposed Synthetic Protocol
The synthesis of substituted benzamides is a well-established transformation in organic chemistry. A common method involves the acylation of an amine with a carboxylic acid or its activated derivative. The following is a generalized, hypothetical protocol for the synthesis of the title compound.
Step 1: Synthesis of 2-Formyl-6-methoxybenzoic acid This starting material could potentially be synthesized from commercially available precursors through ortho-lithiation and formylation reactions, or through oxidation of a corresponding benzyl alcohol.
Step 2: Amidation
-
In a round-bottom flask, dissolve 2-formyl-6-methoxybenzoic acid in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Add a coupling agent, such as 1,1'-Carbonyldiimidazole (CDI) or a carbodiimide like DCC, and a catalytic amount of a base like 4-Dimethylaminopyridine (DMAP).
-
Stir the mixture at room temperature for 1-2 hours to activate the carboxylic acid.
-
Slowly add diethylamine to the reaction mixture.
-
Continue stirring at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous workup to remove unreacted reagents and byproducts.
-
Purify the crude product by column chromatography on silica gel to obtain N,N-Diethyl-2-formyl-6-methoxybenzamide.
Causality Behind Experimental Choices:
-
Aprotic Solvent: Prevents interference with the reactive intermediates.
-
Coupling Agent: Activates the carboxylic acid for efficient amide bond formation under mild conditions, minimizing side reactions.
-
Aqueous Workup: Separates the organic product from water-soluble impurities.
-
Column Chromatography: Purifies the final compound based on polarity.
Potential Applications and Biological Context
While specific applications for N,N-Diethyl-2-formyl-6-methoxybenzamide are not documented, the benzamide scaffold is a privileged structure in medicinal chemistry and materials science. Substituted benzamides are known to exhibit a wide range of biological activities, including but not limited to:
-
Antipsychotic agents
-
Antiemetics
-
Gastroprokinetic agents
-
Anticonvulsants
-
Analgesics
The specific substitution pattern of a formyl and a methoxy group on the aromatic ring, combined with the N,N-diethylamide functionality, suggests that this compound could be a valuable intermediate for the synthesis of more complex molecules with potential biological activity. The formyl group, in particular, is a versatile handle for further chemical modifications.
Caption: Diverse biological activities of the benzamide scaffold.
Safety and Handling
A specific Safety Data Sheet (SDS) for N,N-Diethyl-2-formyl-6-methoxybenzamide is not widely available. Therefore, it is imperative to handle this compound with the caution appropriate for a novel chemical substance. The safety information for the related compound, N,N-Diethylbenzamide, is summarized below and should be considered as a preliminary guide.
| Hazard Category | Precautionary Statement |
| Acute Oral Toxicity | Harmful if swallowed. |
| Acute Dermal Toxicity | Harmful in contact with skin. |
| Skin Corrosion/Irritation | Causes skin irritation. |
| Serious Eye Damage/Irritation | Causes serious eye irritation. |
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
N,N-Diethyl-2-formyl-6-methoxybenzamide is a chemical compound with a confirmed identity but limited publicly available technical data. This guide has provided its core chemical identifiers and has presented a plausible, though unverified, synthetic strategy based on established chemical principles. While its specific applications are yet to be defined, its structural features suggest potential as a building block in the development of novel molecules with biological or material properties. Researchers working with this compound should proceed with due caution, adhering to stringent safety protocols, and are encouraged to perform thorough characterization to establish a more complete physicochemical profile.
References
Due to the lack of specific literature for N,N-Diethyl-2-formyl-6-methoxybenzamide, this section provides references to general organic synthesis and safety data for related compounds. Researchers should consult these for foundational knowledge.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (A comprehensive textbook on organic synthesis principles).
- Sigma-Aldrich. Safety Data Sheet for N,N-Diethylbenzamide (CAS 1696-17-9).
Physicochemical Characteristics and Synthetic Utility of N,N-Diethyl-2-formyl-6-methoxybenzamide: A Technical Guide
Executive Summary
In the landscape of advanced organic synthesis and drug development, the precise construction of polysubstituted aromatic rings is a critical bottleneck. N,N-Diethyl-2-formyl-6-methoxybenzamide (CAS: 70946-17-7) serves as a highly specialized, versatile building block designed specifically to overcome these regiochemical challenges[1]. Functioning as a key intermediate in Directed ortho Metalation (DoM) workflows, this compound provides a rigid, sterically hindered scaffold that allows researchers to synthesize complex benzomorphans, isoquinoline alkaloids, and phthalide derivatives with absolute regiocontrol.
This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its synthesis, and a self-validating protocol for its generation.
Molecular Identity and Physicochemical Profiling
Understanding the physical and spectral characteristics of N,N-Diethyl-2-formyl-6-methoxybenzamide is essential for downstream purification and analytical validation. The molecule features a highly polarized amide core flanked by a methoxy group and a reactive formyl moiety, dictating its behavior in chromatographic and spectroscopic environments[2].
Table 1: Physicochemical Properties
| Parameter | Specification / Value |
| IUPAC Name | 2-formyl-6-methoxy-N,N-diethylbenzamide |
| CAS Registry Number | 70946-17-7 |
| Molecular Formula | C₁₃H₁₇NO₃ |
| Molecular Weight | 235.28 g/mol |
| Boiling Point | 134–136 °C at 0.05 mmHg |
| Appearance | Straw-colored liquid to pale yellow oil |
Table 2: Standardized Spectroscopic Data
| Analytical Method | Key Signals & Assignments |
| IR (CHCl₃) | ν(max) 1705 cm⁻¹ (Formyl C=O), 1620 cm⁻¹ (Amide C=O) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 9.99 (s, 1H, CHO), 7.43–7.55 (m, 2H, Ar-H), 7.16 (dd, 1H, J=1.3, 7.8 Hz, Ar-H), 3.86 (s, 3H, OCH₃), 3.67–3.82 (m, 1H, NCH₂), 3.49–3.61 (m, 1H, NCH₂), 3.11 (q, 2H, J=7.2 Hz, NCH₂), 1.29 (t, 3H, J=7.2 Hz, CH₃), 1.01 (t, 3H, J=7.2 Hz, CH₃) |
| Mass Spectrometry (EI) | m/z 235 (M⁺, 5%), 206 (M⁺ - C₂H₅, 100%, Base Peak) |
(Note: The complex multiplet splitting of the N-CH₂ protons in the ¹H NMR spectrum is a direct consequence of restricted rotation around the amide C-N bond, rendering the ethyl groups magnetically non-equivalent[2].)
Mechanistic Foundations: Directed ortho Metalation (DoM)
The synthesis of N,N-Diethyl-2-formyl-6-methoxybenzamide relies on the Directed ortho Metalation (DoM) methodology, a powerful strategy for the regioselective functionalization of aromatics, as pioneered by Victor Snieckus ()[3].
As an Application Scientist, it is crucial to understand the causality behind the reagent selection in this workflow:
-
Why the N,N-Diethylamide Group? The diethylamide moiety acts as a premier Directed Metalation Group (DMG). The lone pair on the carbonyl oxygen strongly coordinates the lithium cation, bringing the strong base into the immediate vicinity of the ortho-proton. Concurrently, the bulky ethyl groups provide severe steric shielding, completely blocking the alkyllithium base from executing a nucleophilic attack on the carbonyl carbon[3].
-
Why sec-Butyllithium (sec-BuLi)? Standard n-butyllithium is often insufficiently basic and too nucleophilic for this specific substrate. sec-BuLi provides the optimal thermodynamic balance: its increased basicity drives the C-H activation, while its secondary carbon structure adds steric bulk, further preventing unwanted carbonyl addition[4].
-
Why TMEDA? In non-polar solvents, alkyllithiums exist as unreactive hexameric or tetrameric aggregates. The addition of N,N,N',N'-Tetramethylethylenediamine (TMEDA) coordinates the lithium ions, breaking these aggregates into highly reactive monomers or dimers, which exponentially accelerates the rate of deprotonation[2].
Reaction pathway for the Directed ortho Metalation (DoM) and formylation workflow.
Standardized Synthetic Protocol: A Self-Validating System
To ensure absolute trustworthiness and reproducibility, the following protocol—adapted from authoritative standards ()[5]—is designed as a self-validating system . Built-in visual and chemical checkpoints guarantee that the researcher can verify the success of each step in real-time.
Step-by-Step Methodology
1. Cryogenic Preparation & Complexation
-
Flame-dry a 1-L three-necked flask under reduced pressure and purge with nitrogen.
-
Charge the flask with 500 mL of freshly distilled Tetrahydrofuran (THF) and cool to an internal temperature of −72 °C to −78 °C using a dry ice/acetone bath.
-
Add TMEDA (23.5 mL, 0.156 mol), followed by 1.22 M sec-butyllithium in cyclohexane (128.7 mL, 0.157 mol)[2].
-
Self-Validation Checkpoint 1 (Titration):sec-BuLi degrades over time. Prior to this step, the base MUST be titrated against 2,5-dimethoxybenzyl alcohol. Using degraded base will destroy the stoichiometry and result in incomplete metalation[4].
2. Substrate Addition & C-H Activation
-
Dissolve N,N-Diethyl-2-methoxybenzamide (24.9 g, 0.121 mol) in 100 mL of THF.
-
Add this solution dropwise via a pressure-equalizing funnel, strictly maintaining the internal temperature below −68 °C[4].
-
Self-Validation Checkpoint 2 (Visual Cue): The reaction mixture will initially turn a fluorescent yellow. After 1 hour of stirring, the solution will transition to a yellow suspension accompanied by a copious white precipitate. This precipitate is the physical manifestation of the ortho-lithiated intermediate. If the solution remains clear, the C-H activation has failed[4].
3. Electrophilic Quench
-
Add anhydrous Dimethylformamide (DMF, 11.2 mL) rapidly via the dropping funnel. DMF acts as the formyl cation equivalent.
-
Remove the cooling bath after 2 minutes and allow the solution to warm to room temperature over 16 hours[4].
4. Workup and Purification
-
Concentrate the mixture under reduced pressure. Dissolve the residue in methylene chloride (200 mL).
-
Wash the organic layer with distilled water (2 × 200 mL) and saturated brine (2 × 50 mL) to remove lithium salts and TMEDA.
-
Purify the resulting orange oil via silica gel column chromatography (mesh 230-400) using an ethyl acetate-hexane (1:1) eluent to yield the pure target compound[2].
Downstream Applications in Drug Development
In pharmaceutical chemistry, N,N-Diethyl-2-formyl-6-methoxybenzamide is rarely the final drug candidate; rather, it is a high-value architectural scaffold.
-
Benzomorphan Analgesics: The formyl group provides an electrophilic handle for Takai olefinations or reductive aminations, enabling the cyclization of complex benzomorphan core structures used in central nervous system (CNS) therapeutics.
-
Phthalide Synthesis: Acidic hydrolysis of the diethylamide group, coupled with intramolecular cyclization of the adjacent formyl moiety, rapidly yields 7-methoxyphthalide derivatives[5], which are core pharmacophores in various natural products and antihypertensive agents.
References
-
Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(8), 879–933.[Link]
-
Wang, X., de Silva, S. O., Reed, J. N., Billadeau, R., Griffen, E. J., Chan, A., & Snieckus, V. (1995). 7-Methoxyphthalide. Organic Syntheses, 72, 163.[Link]
-
ChemicalBook / ChemicalBridge. (n.d.). N,N-Diethyl-2-formyl-6-methoxybenzamide (CAS 70946-17-7) Properties and Specifications. [Link]
Sources
Technical Guide: Synthesis of N,N-Diethyl-2-formyl-6-methoxybenzamide via Directed Ortho Metalation (DoM)
The following technical guide details the synthesis of N,N-Diethyl-2-formyl-6-methoxybenzamide , a critical trisubstituted aromatic scaffold used in the development of isoquinoline alkaloids, benzomorphans, and antifungal agents (e.g., Corollosporine).
Executive Summary
Molecule: N,N-Diethyl-2-formyl-6-methoxybenzamide (CAS: 70946-17-7) Role: A versatile, densely functionalized aromatic intermediate. It features three contiguous substituents (amide, formyl, methoxy) on the benzene ring, creating a "1,2,3" (or 1,2,6) substitution pattern that is difficult to achieve via classical Electrophilic Aromatic Substitution (EAS). Primary Pathway: Directed Ortho Metalation (DoM) .[1] This route utilizes the synergistic directing power of the diethylamide and methoxy groups to regioselectively install the formyl group. Target Audience: Synthetic chemists and process development scientists requiring high-purity intermediates for natural product total synthesis or medicinal chemistry scaffolds.
Strategic Retrosynthesis & Rationale
The synthesis of N,N-Diethyl-2-formyl-6-methoxybenzamide presents a regioselectivity challenge. Classical formylation (e.g., Vilsmeier-Haack) on 3-methoxybenzamide would likely yield a mixture of isomers dominated by para-substitution relative to the activating methoxy group.
The DoM Solution: By employing Directed Ortho Metalation , we leverage the N,N-diethylamide moiety as a powerful Directed Metalation Group (DMG) .
-
Mechanism: The amide oxygen coordinates with the lithium base (s-BuLi), bringing the base into close proximity with the ortho proton (C6).
-
Synergy: The methoxy group at C2 also acts as a DMG. However, the bulky diethylamide group at C1 directs lithiation to the C6 position (the "other" ortho position) to minimize steric clash, or potentially the position between them (C2) is blocked if we started with a 3-substituted system. In this specific protocol starting from N,N-diethyl-2-methoxybenzamide , the lithiation occurs at C6, flanked by the amide, creating the 1,2,6-substitution pattern.
Pathway Visualization
Figure 1: Retrosynthetic disconnection showing the DoM strategy.
Comprehensive Synthesis Protocol
This protocol is adapted from high-reliability sources, including Organic Syntheses, ensuring reproducibility and scalability.
Phase 1: Precursor Synthesis (N,N-Diethyl-2-methoxybenzamide)
Before the critical metalation step, the amide directing group must be installed.
Reagents: o-Anisic acid, Thionyl chloride (SOCl₂), Diethylamine (Et₂NH), Toluene. Reaction Type: Acyl Chloride formation followed by Amidation.[2]
-
Activation: Dissolve o-anisic acid in toluene. Add SOCl₂ (1.2 equiv) and a catalytic amount of DMF. Heat to reflux until gas evolution (SO₂/HCl) ceases.
-
Expert Insight: Complete removal of SOCl₂ is critical. Co-evaporate with toluene twice to ensure no acidic residue remains, which would quench the amine in the next step.
-
-
Amidation: Dissolve the crude acid chloride in dry THF. Cool to 0°C. Slowly add diethylamine (2.5 equiv). The excess amine acts as a scavenger for the HCl generated.
-
Workup: Filter off the diethylamine hydrochloride salt. Wash the filtrate with brine, dry over MgSO₄, and concentrate. Distill under reduced pressure (approx. 118-120°C at 0.1 mmHg) to obtain the amide as a straw-colored liquid.
Phase 2: Directed Ortho Metalation & Formylation
This is the critical step requiring strict anhydrous conditions and cryogenic control.
Reagents: sec-Butyllithium (s-BuLi), N,N,N',N'-Tetramethylethylenediamine (TMEDA), DMF, Anhydrous THF.
Step-by-Step Methodology:
-
Cryogenic Setup: Flame-dry a 3-neck flask under nitrogen flow. Add anhydrous THF and cool to -78°C (dry ice/acetone bath).
-
Base Preparation: Add TMEDA (1.1 equiv) followed by s-BuLi (1.1 equiv, typically 1.3 M in cyclohexane) dropwise.
-
Observation: The solution may turn a fluorescent yellow, indicating the formation of the complexed base.
-
Why TMEDA? It breaks up alkyllithium aggregates, increasing the basicity and reactivity of s-BuLi, essential for efficient deprotonation at cryogenic temperatures.
-
-
Metalation (The DoM Event): Dissolve N,N-Diethyl-2-methoxybenzamide (1.0 equiv) in THF and add it dropwise to the base mixture, maintaining internal temperature below -70°C .
-
Time: Stir at -78°C for 1 hour. This allows the "Complex Induced Proximity Effect" (CIPE) to drive the lithiation specifically to the C6 position.
-
-
Formylation: Add anhydrous DMF (1.5 equiv) dropwise. The reaction is exothermic; monitor temperature closely.
-
Quench & Hydrolysis: Allow the mixture to warm to 0°C. Quench with saturated aqueous NH₄Cl or dilute HCl. This hydrolyzes the intermediate hemiaminolate to the aldehyde.
-
Purification: Extract with ethyl acetate. The product can be purified via silica gel chromatography (Ethyl Acetate/Hexane 1:[6]1) or recrystallization depending on purity.
Key Data Points:
| Parameter | Specification | Note |
|---|---|---|
| Appearance | Colorless/Pale Solid or Oil | bp 134–136°C (0.05 mm) |
| Yield | 85 - 95% | High efficiency due to DoM specificity |
| 1H NMR (CHO) | ~9.99 - 10.05 ppm (s, 1H) | Distinct aldehyde singlet |
| IR (C=O) | ~1680-1705 cm⁻¹ | Aldehyde and Amide bands |[1][5][6][7][8]
Mechanistic Visualization
The success of this reaction relies on the coordination sphere of the Lithium atom.
Figure 2: Mechanistic flow of the Directed Ortho Metalation process.
Troubleshooting & Optimization (Expertise)
-
Problem: Low Yield / Starting Material Recovery.
-
Cause: Moisture in THF or degradation of s-BuLi.
-
Solution: Titrate s-BuLi before use. Ensure THF is distilled from Sodium/Benzophenone immediately prior to use.
-
-
Problem: Regioisomer Contamination.
-
Cause: Temperature spikes above -60°C during base addition allow thermodynamic equilibration (scrambling).
-
Solution: Use an internal thermometer.[6] Control addition rate strictly.
-
-
Problem: Incomplete Formylation.
-
Cause: DMF contains water.
-
Solution: Store DMF over activated 4Å molecular sieves.
-
References
-
Organic Syntheses Procedure (Primary Protocol): Snieckus, V., et al. "N,N-Diethyl-2-formyl-6-methoxybenzamide". Organic Syntheses, Coll.[8] Vol. 9, p. 28 (1998); Vol. 74, p. 28 (1997).
-
Application in Natural Product Synthesis: Ohzeki, T., & Mori, K. "Synthesis of Corollosporine, an Antibacterial Metabolite of the Marine Fungus Corollospora maritima". Bioscience, Biotechnology, and Biochemistry, 61(1), 174-176.
-
General DoM Methodology: Snieckus, V. "Directed Ortho Metalation.[1] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics". Chemical Reviews, 90(6), 879–933.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repositorio.uam.es [repositorio.uam.es]
- 4. researchgate.net [researchgate.net]
- 5. CN101362707A - Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. prepchem.com [prepchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Guide: N,N-Diethyl-2-formyl-6-methoxybenzamide as a Strategic Pharmaceutical Intermediate
This guide details the technical utility, synthetic pathways, and pharmaceutical applications of N,N-Diethyl-2-formyl-6-methoxybenzamide (CAS: 70946-17-7).
Executive Summary
N,N-Diethyl-2-formyl-6-methoxybenzamide represents a specialized class of "masked" aromatic building blocks used in the synthesis of complex polycyclic pharmacophores. Its structural value lies in the orthogonal reactivity of its substituents:
-
Diethylamide Group: Acts as a powerful Directed Metalation Group (DMG), enabling precise regioselective functionalization.
-
Formyl Group (C-2): Provides an electrophilic handle for cyclization (e.g., to phthalides or isoquinolines).
-
Methoxy Group (C-6): Modulates electronic density and serves as a precursor to phenolic hydroxyls found in bioactive scaffolds.
This intermediate is critical in the synthesis of Benzomorphan analgesics (opioid receptor modulators) and 7-substituted phthalide derivatives, which serve as cores for various bioactive natural products and enzyme inhibitors.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
| Property | Data |
| IUPAC Name | N,N-Diethyl-2-formyl-6-methoxybenzamide |
| CAS Number | 70946-17-7 |
| Molecular Formula | C₁₃H₁₇NO₃ |
| Molecular Weight | 235.28 g/mol |
| Appearance | Pale yellow oil (often crystallizes upon standing) |
| Boiling Point | 134–136 °C at 0.05 mmHg |
| Solubility | Soluble in THF, CH₂Cl₂, Ethyl Acetate; Insoluble in water |
| Stability | Air-sensitive (aldehyde oxidation); Store under N₂ at -20°C |
Strategic Utility: The Power of Directed Ortho Metalation (DoM)
The synthesis and utility of this intermediate rely heavily on Directed Ortho Metalation (DoM) . The diethylamide moiety is not merely a protecting group; it is a lithium-coordinating director .
Mechanistic Causality
-
Coordination: The carbonyl oxygen of the amide coordinates with sec-Butyllithium (s-BuLi).
-
Deprotonation: This coordination brings the base into proximity with the ortho proton (C-2 position), lowering the activation energy for deprotonation.
-
Stabilization: The resulting ortho-lithiated species is stabilized by the amide, preventing decomposition until the electrophile (DMF) is introduced.
Visualization: DoM Mechanism & Synthesis
The following diagram illustrates the transformation from the precursor (2-methoxybenzoic acid) to the target intermediate.
Figure 1: Synthetic pathway utilizing Directed Ortho Metalation (DoM) to install the formyl group regioselectively.
Detailed Experimental Protocol
Objective: Synthesis of N,N-Diethyl-2-formyl-6-methoxybenzamide via ortho-lithiation. Scale: Laboratory Prep (approx. 20-25g scale).
Phase 1: Precursor Synthesis (Amide Formation)
Note: Direct lithiation requires the diethylamide, not the acid.
-
Activation: Dissolve 2-methoxybenzoic acid (20.0 g) in toluene. Add thionyl chloride (1.5 equiv) and catalytic DMF. Reflux until gas evolution ceases (approx. 2h).
-
Evaporation: Remove solvent and excess SOCl₂ under vacuum to yield the acid chloride.
-
Amidation: Dissolve the residue in dry THF. Cool to 0°C. Slowly add diethylamine (2.5 equiv). Stir for 1h.
-
Workup: Partition between water and CH₂Cl₂. Wash organic layer with dilute HCl and brine.[1] Dry (MgSO₄) and concentrate. Distill to obtain N,N-Diethyl-2-methoxybenzamide (Yield: ~90%).
Phase 2: Directed Lithiation & Formylation
Critical Safety:sec-Butyllithium is pyrophoric. Use strict anhydrous/anaerobic techniques.
-
Setup: Flame-dry a 1L 3-neck flask. Purge with Nitrogen. Add dry THF (500 mL) and N,N,N',N'-tetramethylethylenediamine (TMEDA , 1.1 equiv).
-
Cooling: Cool the solution to -78°C (Dry ice/acetone bath).
-
Lithiation: Add sec-BuLi (1.1 equiv, cyclohexane solution) dropwise via syringe pump over 30 mins. Maintain temp < -70°C.
-
Observation: Solution typically turns bright yellow/orange (formation of lithio-species).
-
-
Addition: Dissolve N,N-Diethyl-2-methoxybenzamide (from Phase 1) in THF and add dropwise to the lithiated solution at -78°C. Stir for 1h.
-
Formylation: Add anhydrous Dimethylformamide (DMF , 1.5 equiv) rapidly.
-
Quench: Allow mixture to warm to 0°C. Quench with saturated NH₄Cl solution.
-
Purification: Extract with Ethyl Acetate. The crude oil is purified via silica gel chromatography (Hexane:EtOAc 1:1).
Yield Expectation: 80-85%.
Downstream Pharmaceutical Applications[4][6]
A. Benzomorphan Analgesics (Opioids)
The intermediate is a precursor to the 6,7-benzomorphan core, found in analgesics like Pentazocine and Phenazocine .
-
Chemistry: The formyl group reacts with amines (reductive amination) or undergoes intramolecular cyclization with the amide to form the tricyclic B/C ring system.
B. 7-Methoxyphthalide Derivatives
Reduction of the formyl group followed by acid-catalyzed cyclization yields 7-methoxyphthalide .
-
Relevance: Phthalides are pharmacophores in various drugs (e.g., Mycophenolate analogs) and bioactive natural products (e.g., Khellin derivatives).
-
Pathway:
-
Reduction (NaBH₄) → Alcohol.
-
Acidification (HCl) → Lactonization (Phthalide formation).
-
Visualization: Downstream Pathways
Figure 2: Divergent synthesis to key pharmaceutical scaffolds.
References
-
Organic Syntheses , Coll.[2] Vol. 9, p. 559 (1998); Vol. 72, p. 163 (1995). Synthesis of N,N-Diethyl-2-formyl-6-methoxybenzamide.
-
Khartulyari, A. S. (2007).[3] Synthesis of Benzomorphan Scaffolds by Intramolecular Buchwald–Hartwig Arylation. Dissertation, University of Tübingen.
-
Snieckus, V. (1990). Directed Ortho Metalation.[4][5] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933.
Sources
Safety Data Sheet (SDS) and hazards for N,N-Diethyl-2-formyl-6-methoxybenzamide
Technical Hazard & Handling Guide: N,N-Diethyl-2-formyl-6-methoxybenzamide
Chemical Identity & Physicochemical Profile
Compound Identity:
-
IUPAC Name: N,N-Diethyl-2-formyl-6-methoxybenzamide
-
Molecular Weight: 235.28 g/mol [2]
-
Synonyms: 2-Formyl-6-methoxy-N,N-diethylbenzamide; 6-Methoxy-N,N-diethyl-2-formylbenzamide.[5]
Physicochemical Properties:
-
Physical State: Viscous liquid or oil (often straw-colored to yellow).
-
Boiling Point: 134–136 °C at 0.05 mmHg (high vacuum distillation required).
-
Solubility: Soluble in organic solvents (Dichloromethane, THF, Ethyl Acetate); sparingly soluble in water.
-
Stability: The formyl group (-CHO) makes this compound susceptible to air oxidation, potentially forming the corresponding carboxylic acid (2-carboxy-6-methoxy-N,N-diethylbenzamide). It is best stored under an inert atmosphere (Nitrogen or Argon).
Table 1: Key Physical Data
| Property | Value | Source |
| Appearance | Straw-colored liquid/oil | Organic Syntheses [1] |
| Boiling Point | 134–136 °C (0.05 mmHg) | Organic Syntheses [1] |
| Flash Point | >110 °C (Predicted) | Analog-based (Benzamides) |
| Density | ~1.1 g/cm³ (Predicted) | ChemSpider / ACD |
Hazard Identification (GHS Classification)
Note: As a specialized intermediate, specific toxicological data is limited. The following classification is derived from Structure-Activity Relationship (SAR) analysis of benzamide analogs (e.g., N,N-diethylbenzamide) and functional group reactivity (aromatic aldehydes).
Signal Word: WARNING
Hazard Statements (H-Codes):
-
H335: May cause respiratory irritation.[7]
Precautionary Statements (P-Codes):
-
P280: Wear protective gloves/eye protection/face protection.[6][7][8]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[7] Remove contact lenses if present and easy to do.[6][7][8] Continue rinsing.[7][8]
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
Scientific Rationale for Hazards:
-
Amide Moiety: N,N-Diethylbenzamides are known to possess moderate acute toxicity and skin permeability properties (often used as penetration enhancers or insect repellents like DEET analogs).
-
Aldehyde Group: Aromatic aldehydes are universal irritants to mucous membranes and can cause contact dermatitis upon prolonged exposure.
-
Methoxy Group: Generally electron-donating, stabilizing the ring, but does not significantly alter the acute toxicity profile compared to the parent benzamide.
Synthesis & Impurity Profile (Technical Context)
Understanding the synthesis is critical for assessing impurities that may alter the hazard profile (e.g., residual lithium salts or pyrophoric reagents).
Primary Synthetic Route (Directed Ortho Metalation): This compound is classically synthesized via the ortho-lithiation of N,N-diethyl-2-methoxybenzamide using sec-butyllithium (sec-BuLi) and TMEDA, followed by a formyl quench with Dimethylformamide (DMF).
Impurity Risks:
-
Residual Lithium Salts: If the workup is not acidic enough, lithium salts may persist, increasing basicity/corrosivity.
-
Residual sec-BuLi: Highly unlikely after aqueous workup, but implies the crude reaction mixture before quenching is Pyrophoric .
-
Oxidation Byproducts: Presence of white solids in the oil usually indicates oxidation to the carboxylic acid.
Diagram 1: Synthesis & Impurity Flow
Caption: Directed Ortho Metalation pathway showing critical reactive intermediates and potential storage degradation products.
Safe Handling & Storage Protocols
Self-Validating Safety Check: Before use, perform a visual inspection. The compound should be a clear, straw-colored oil.
-
Pass: Clear oil. Proceed.
-
Fail: Cloudy or contains white precipitate. This indicates oxidation. Purify via silica gel chromatography (Ethyl Acetate/Hexane 1:1) before use to ensure stoichiometric accuracy.
Handling:
-
Engineering Controls: Always handle within a certified chemical fume hood.
-
Inert Atmosphere: Due to the aldehyde functionality, reactions involving this intermediate should be run under Nitrogen or Argon to prevent side reactions.
-
PPE: Nitrile gloves (0.11 mm minimum thickness), safety glasses with side shields, and a standard lab coat.
Storage:
-
Temperature: Refrigerator (2–8 °C) is recommended to slow oxidation.
-
Container: Amber glass vials with Teflon-lined caps. Flush headspace with nitrogen before sealing.
Emergency Response Procedures
Diagram 2: Emergency Decision Logic
Caption: Triage workflow for accidental exposure to benzamide intermediates.
Fire Fighting:
-
Media: Carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam. Do NOT use a solid water stream, as it may scatter the oil.
-
Combustion Products: Emits toxic fumes of Carbon oxides (CO, CO₂) and Nitrogen oxides (NOx).
Spill Cleanup:
-
Ventilate: Open fume hood sashes fully (if safe) or increase ventilation.
-
Absorb: Use an inert absorbent (vermiculite or sand). Do not use combustible materials like sawdust.
-
Clean: Wipe surface with acetone followed by soapy water to remove oily residue.
Toxicology & Ecotoxicology
Acute Toxicity (Read-Across Data): Since specific LD50 data is absent for CAS 70946-17-7, data is extrapolated from the structural analog N,N-Diethylbenzamide (CAS 1696-17-9).
-
Oral LD50 (Rat): ~2000 mg/kg (Estimated).
-
Dermal LD50 (Rabbit): >2000 mg/kg (Estimated).
Target Organs:
-
Primary: Respiratory system (irritation from vapors).
-
Secondary: Central Nervous System (high dose exposure to benzamides can cause mild CNS depression).
Environmental Impact:
-
Aquatic Toxicity: Predicted to be harmful to aquatic life with long-lasting effects. Do not allow the compound to enter drains or watercourses.
-
Biodegradability: Benzamides are generally slow to biodegrade.
References
-
Organic Syntheses. (1993). Synthesis of N,N-Diethyl-2-formyl-6-methoxybenzamide. Coll. Vol. 8, p. 190 (1993); Vol. 72, p. 163 (1993). Available at: [Link]
-
PubChem. (n.d.).[9][10] N,N-Diethylbenzamide Compound Summary. National Library of Medicine. Available at: [Link]
-
ChemicalBridge. (n.d.). Product Data: N,N-Diethyl-2-formyl-6-methoxybenzamide. Available at: [Link]
Sources
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- 2. AB494814 | CAS 70946-17-7 – abcr Gute Chemie [abcr.com]
- 3. N,N-Diethyl-2-formyl-6-methoxybenzamide,70946-17-7-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. baike.molbase.cn [baike.molbase.cn]
- 6. tcichemicals.com [tcichemicals.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. N,N-Diethylbenzamide | C11H15NO | CID 15542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-formyl-N,N-dimethylbenzamide | C10H11NO2 | CID 15445463 - PubChem [pubchem.ncbi.nlm.nih.gov]
N,N-Diethyl-2-formyl-6-methoxybenzamide: The Snieckus Intermediate in Medicinal Chemistry
Executive Summary
N,N-Diethyl-2-formyl-6-methoxybenzamide (CAS: 70946-17-7) is a specialized aromatic building block that serves as a cornerstone in the synthesis of polysubstituted aromatic rings, particularly in the development of phthalide-based natural products , isoquinoline alkaloids , and benzomorphan opioid scaffolds .[1]
Historically significant as a textbook example of Directed Ortho Metalation (DoM) , this molecule demonstrates the power of the diethylamide group to override conventional electrophilic substitution patterns, allowing medicinal chemists to access sterically congested 1,2,3-trisubstituted benzene systems with high regiocontrol.
Historical Context: The Snieckus Legacy
The prominence of N,N-Diethyl-2-formyl-6-methoxybenzamide in organic synthesis is inextricably linked to the work of Professor Victor Snieckus . In the late 20th century, the Snieckus group established the N,N-diethylamide moiety as one of the most robust Directed Metalation Groups (DMGs) .
Before the widespread adoption of DoM, synthesizing 1,2,3-trisubstituted benzenes (like 2-formyl-6-methoxybenzamide) was arduous, often requiring long sequences of protection/deprotection or suffering from poor regioselectivity in electrophilic aromatic substitution. This molecule became a "gold standard" proof-of-concept, demonstrating that a bulky amide could coordinate a strong base (sec-butyllithium) to deprotonate the ortho position selectively, enabling the introduction of electrophiles (like DMF) with surgical precision.
Key Structural Features[2][3]
-
Diethylamide Core : Provides steric bulk to prevent nucleophilic attack at the carbonyl (preventing ketone formation) while coordinating lithium to direct metalation.
-
Methoxy Group : Acts as a secondary DMG, but in this specific synthesis, the amide's coordination dominance and steric factors direct lithiation to the C6 position rather than the crowded C3 position.
-
Formyl Handle : A versatile reactive center for condensation, reduction, or further functionalization.
Synthesis Protocol: The "Gold Standard" Method
The most authoritative synthesis of this compound is documented in Organic Syntheses (Coll. Vol. 9, p. 559), a testament to its reliability.
Reaction Scheme
The synthesis utilizes the Directed Ortho Metalation (DoM) strategy.[2]
Figure 1: The Directed Ortho Metalation (DoM) pathway for the synthesis of N,N-Diethyl-2-formyl-6-methoxybenzamide.
Detailed Methodology
Reagents:
-
Substrate: N,N-Diethyl-2-methoxybenzamide[2]
-
Base: sec-Butyllithium (1.3 M in cyclohexane)
-
Ligand: N,N,N',N'-Tetramethylethylenediamine (TMEDA)[3][2][4]
-
Electrophile: N,N-Dimethylformamide (DMF)
-
Solvent: Anhydrous THF
Step-by-Step Protocol:
-
Setup : Flame-dry a 3-neck flask under nitrogen. Add anhydrous THF and cool to -78°C .
-
Base Preparation : Add TMEDA (1.2 equiv) followed by sec-BuLi (1.2 equiv). The TMEDA breaks down alkyllithium aggregates, increasing the basicity and reactivity of the lithium species.
-
Substrate Addition : Dissolve N,N-Diethyl-2-methoxybenzamide in THF and add dropwise. Maintain temperature below -70°C.
-
Observation: The solution typically turns a fluorescent yellow/orange, indicating the formation of the lithiated species.
-
-
Metalation : Stir for ~1 hour at -78°C. The lithium atom coordinates to the amide oxygen, placing the butyl group in proximity to the ortho proton (C6).
-
Quenching : Add anhydrous DMF (excess) rapidly.
-
Workup : Allow the mixture to warm to room temperature. Quench with saturated NH₄Cl or dilute acid. Extract with ethyl acetate.[2][4]
-
Purification : Silica gel chromatography (EtOAc/Hexanes).
Critical Regioselectivity Note : The starting material has two ortho positions: C3 (between the amide and methoxy) and C6 (ortho to amide, meta to methoxy).
-
Why C6? While the "cooperative effect" of two DMGs often favors the position between them (C3), the steric bulk of the diethyl groups on the amide hinders access to C3. Therefore, lithiation occurs predominantly at the less hindered C6 position.
Medicinal Chemistry Applications
This molecule is rarely the final drug; rather, it is a high-value divergent intermediate . Its unique substitution pattern allows for rapid scaffolding of complex heterocycles.
A. Synthesis of Phthalides (Natural Products)
Phthalides are bicyclic lactones found in celery, angelica, and various marine fungi. They possess anti-inflammatory and neuroprotective properties.
-
Transformation : Acid-catalyzed cyclization or reduction of the formyl group leads to lactonization with the amide.
-
Example : Synthesis of 7-methoxyphthalide and Corollosporine (an antibacterial marine metabolite). The formyl group is attacked by Grignard reagents (e.g., hexylmagnesium bromide) followed by cyclization to form the phthalide core.
B. Benzomorphan Opioid Scaffolds
The benzomorphan class (e.g., pentazocine, phenazocine) relies on a specific arrangement of aromatic substituents.
-
Strategy : The formyl group serves as a handle for Henry reactions (nitroaldol) or condensation with amines.
-
Intramolecular Arylation : The amide moiety can be converted to an amine or used in Buchwald-Hartwig type cyclizations to close the piperidine ring characteristic of opioids.
C. Isoquinoline Alkaloids
Condensation of the formyl group with primary amines, followed by reduction and cyclization (Pictet-Spengler or Pomeranz-Fritsch variants), yields tetrahydroisoquinolines. The 6-methoxy group provides the necessary electron density for these cyclizations.
Figure 2: Divergent synthetic utility of the title compound in medicinal chemistry.
Technical Specifications & Safety
For researchers handling this compound, the following data is essential for verification.
| Property | Value | Notes |
| Molecular Formula | C₁₃H₁₇NO₃ | |
| Molecular Weight | 235.28 g/mol | |
| Appearance | Pale yellow oil / solid | Low melting point solid |
| Boiling Point | 134–136°C | at 0.05 mmHg (High vacuum required) |
| IR Spectrum | 1705 cm⁻¹ (CHO), 1620 cm⁻¹ (C=O) | Distinct amide and aldehyde peaks |
| ¹H NMR (CDCl₃) | δ 9.99 (s, 1H, CHO) | Characteristic aldehyde singlet |
| Storage | 2–8°C, Inert Atmosphere | Aldehydes are prone to oxidation |
Safety Profile :
-
Skin/Eye Irritant : Standard PPE required.
-
Reactivity : The aldehyde is susceptible to oxidation to the carboxylic acid if exposed to air for prolonged periods. Store under nitrogen or argon.
References
-
Wang, X., et al. (1998). N,N-Diethyl-2-formyl-6-methoxybenzamide. Organic Syntheses, Coll. Vol. 9, p. 559; Vol. 72, p. 163.[3]
-
Snieckus, V. (1990). Directed ortho metalation.[2] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933.
-
Ohzeki, T., & Mori, K. (1995). Synthesis of Corollosporine, an Antibacterial Metabolite of the Marine Fungus Corollospora maritima. Bioscience, Biotechnology, and Biochemistry, 59(9).
-
Khartulyari, A. S., & Maier, M. E. (2007). Synthesis of Benzomorphan Scaffolds by Intramolecular Buchwald–Hartwig Arylation. European Journal of Organic Chemistry, 2007(2), 317-324.
Sources
Methodological & Application
Application Note: Optimized Directed Ortho Metalation (DoM) for the Synthesis of N,N-Diethyl-2-formyl-6-methoxybenzamide
Strategic Context & Application
N,N-Diethyl-2-formyl-6-methoxybenzamide is a highly versatile, advanced building block in organic synthesis. It serves as a critical intermediate in the assembly of complex molecular architectures, including the total synthesis of marine antibacterial metabolites like corollosporine[1], the preparation of cyanophthalides[2], and the development of novel pharmaceutical agents[3].
The synthesis of this compound relies on the Directed Ortho Metalation (DoM) methodology[4]. As a Senior Application Scientist, it is crucial to understand that DoM is not merely a sequence of reagent additions; it is a finely tuned kinetic process. This guide provides a self-validating, mechanistically grounded protocol for executing this transformation with high fidelity and yield.
Mechanistic Causality: Driving Regioselectivity
The success of this reaction hinges on the synergistic interplay between the substrate's functional groups and the base/activator complex. Understanding why these specific reagents are chosen is critical for troubleshooting and scaling.
-
The Directed Metalation Group (DMG): The N,N-diethylamide moiety is an optimal DMG. Its highly electronegative carbonyl oxygen pre-coordinates the lithium cation, directing the strong base exclusively to the sterically accessible ortho-position[1]. Furthermore, the steric bulk of the diethyl groups prevents direct nucleophilic attack by the alkyllithium on the carbonyl carbon, which would otherwise yield an unwanted ketone byproduct.
-
The Base/Activator Complex: sec-Butyllithium (s-BuLi) is employed due to its superior basicity and steric hindrance compared to n-butyllithium. However, alkyllithiums naturally exist as unreactive hexamers in ethereal solvents. The addition of N,N,N',N'-Tetramethylethylenediamine (TMEDA) is mechanistically critical: it chelates the lithium cation, deaggregating the hexamers into highly reactive monomers[4].
-
The Electrophile: N,N-Dimethylformamide (DMF) acts as a highly efficient formylating agent. Nucleophilic attack by the ortho-lithiated carbanion on the DMF carbonyl carbon forms a stable tetrahedral intermediate that only collapses to the aldehyde upon aqueous workup[5].
Fig 1. Mechanistic causality of TMEDA and DMG coordination driving metalation.
Quantitative Data & Stoichiometry
The following table summarizes the optimized stoichiometry required to achieve an 86–90% yield of the target formyl benzamide[4].
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| N,N-Diethyl-2-methoxybenzamide | 207.27 | 1.00 | 24.9 g (121 mmol) | Substrate / DMG |
| sec-Butyllithium (1.22 M in cyclohexane) | 64.06 | 1.30 | 128.7 mL (157 mmol) | Base |
| TMEDA | 116.21 | 1.29 | 23.5 mL (156 mmol) | Activator / Chelator |
| DMF | 73.09 | 1.20 | 11.2 mL (145 mmol) | Electrophile |
| Tetrahydrofuran (THF) | 72.11 | - | 500 mL + 100 mL | Solvent |
Experimental Protocol: A Self-Validating Workflow
To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . Each critical step includes observable in-process controls (IPCs) that allow the scientist to verify the reaction trajectory in real-time[4][5].
Step 1: Preparation of the Activated Base Complex
-
Setup: Equip an oven-dried, three-necked 1-L flask with a pressure-equalizing dropping funnel, an internal low-temperature thermometer, an overhead stirrer, and a nitrogen bubbler. Flame-dry under reduced pressure and cool under a nitrogen stream.
-
Solvent & Chelator: Charge the flask with 500 mL of anhydrous THF and cool the system to an internal temperature of −72°C using a dry ice/acetone bath.
-
Base Addition: Inject TMEDA (23.5 mL), followed immediately by the dropwise addition of 1.22 M s-BuLi in cyclohexane (128.7 mL).
-
Self-Validation Checkpoint: A slight internal temperature rise will be observed. This exotherm confirms the successful thermodynamic coordination of TMEDA to the lithium cations, breaking the s-BuLi aggregates[4]. Allow the fluorescent yellow solution to recool to −73°C.
-
Step 2: Directed Ortho Metalation (DoM)
-
Substrate Addition: Dissolve N,N-Diethyl-2-methoxybenzamide (24.9 g) in 100 mL of anhydrous THF. Add this solution dropwise via the dropping funnel.
-
Thermal Control: Strictly maintain the internal temperature below −68°C during the addition to prevent premature nucleophilic attack on the amide carbonyl.
-
Maturation: Stir the reaction mixture for 1 hour at −78°C.
-
Self-Validation Checkpoint: The solution will visually transition from a clear fluorescent yellow to a yellow suspension containing a copious white precipitate. This physical change is the definitive visual marker that the ortho-lithiated intermediate has successfully formed and precipitated out of the ethereal solution[5].
-
Step 3: Electrophilic Formylation
-
Quench: Add anhydrous DMF (11.2 mL) dropwise via the dropping funnel.
-
Warming: Remove the dry ice/acetone cooling bath 2 minutes after the DMF addition is complete. Allow the reaction to warm naturally to room temperature over 16 hours.
-
Self-Validation Checkpoint: As the reaction warms, the white precipitate will completely dissolve, yielding a homogenous yellow solution. This indicates the total consumption of the lithiated intermediate by the DMF electrophile[5].
-
Step 4: Workup and Isolation
-
Concentration: Concentrate the reaction mixture under reduced pressure to remove the bulk of the THF.
-
Extraction: Dissolve the resulting residue in methylene chloride (200 mL). Wash the organic layer with distilled water (2 × 200 mL) to remove TMEDA and lithium salts, followed by saturated brine (2 × 50 mL).
-
Drying: Concentrate the organic layer under reduced pressure to yield an orange oil.
Fig 2. Workflow for the Directed Ortho Metalation (DoM) and formylation sequence.
Analytical Validation & Purification
To achieve pharmaceutical-grade purity, the crude orange oil can be purified via silica gel (mesh 230-400) column chromatography utilizing an ethyl acetate-hexane (1:1) eluent system[4].
Verify the identity and purity of the isolated product against the following analytical benchmarks[4]:
-
Boiling Point: 134–136°C at 0.05 mm Hg.
-
IR (CHCl₃): ν(max) cm⁻¹: 1705 (aldehyde C=O), 1620 (amide C=O).
-
¹H NMR (CDCl₃, δ): 1.01 (t, 3H, J = 7.2), 1.29 (t, 3H, J = 7.2), 3.11 (q, 2H, J = 7.2), 3.49–3.61 (m, 1H), 3.67–3.82 (m, 1H), 3.86 (s, 3H, -OCH₃), 7.16 (dd, 1H, J = 1.3, 7.8), 7.43–7.55 (m, 2H), 9.99 (s, 1H, -CHO) .
-
Note: The diagnostic singlet at 9.99 ppm definitively confirms the successful installation of the formyl group.
-
-
Mass Spectrometry (MS): m/z (rel intensity) 235 (M⁺, 5), 206 (100).
References[4] Title: 7-METHOXYPHTHALIDE (Organic Syntheses Procedure)
Source: Organic Syntheses, Coll. Vol. 9, p. 559 (1998); Vol. 72, p. 163 (1995). URL: [Link][2] Title: Oxidative dearomatization of phenols mediated by Oxone® or aerobic photooxidation. Source: Universidad Autónoma de Madrid (UAM) Thesis Repository. URL: [Link][1] Title: Synthesis of Corollosporine, an Antibacterial Metabolite of the Marine Fungus Corollospora maritima Source: Bioscience, Biotechnology, and Biochemistry (Taylor & Francis). URL: [Link][5] Title: Working with Hazardous Chemicals - Organic Syntheses (Expanded Protocols) Source: Organic Syntheses, Coll. Vol. 9, p. 559 (1998). URL: [Link][3] Title: THE DEVELOPMENT OF NOVEL INHIBITORS OF THE NLRP3 INFLAMMASOME Source: Virginia Commonwealth University (VCU) Scholars Compass. URL: [Link]
Sources
Application Note: Utilizing N,N-Diethyl-2-formyl-6-methoxybenzamide for the Directed Synthesis of Trequinsin Scaffolds
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol
Executive Summary
Trequinsin (9,10-dimethoxy-3-methyl-2-mesitylimino-2,3,6,7-tetrahydro-4H-pyrimido[6,1-a]isoquinolin-4-one) is a highly potent, ultra-selective phosphodiesterase 3 (PDE3) inhibitor renowned for its profound vasodilatory and anti-platelet aggregation properties. Traditional syntheses of the Trequinsin core rely heavily on the Bischler-Napieralski cyclization of electron-rich phenethylamines, which limits late-stage diversification.
As an alternative, N,N-Diethyl-2-formyl-6-methoxybenzamide serves as a highly functionalized, pre-organized building block. Synthesized via Directed ortho-Metalation (DoM) , this intermediate features a formyl group for carbon-chain extension and an N,N-diethylamide that acts as an exceptional intramolecular leaving group. This application note details a self-validating, highly efficient methodology to construct methoxy-substituted Trequinsin scaffolds from this benzamide precursor.
Mechanistic Rationale & Pathway Dynamics
In my experience developing scalable routes for PDE3 inhibitors, relying on linear cyclizations often leads to regiochemical mixtures. Utilizing N,N-Diethyl-2-formyl-6-methoxybenzamide bypasses this bottleneck.
The strategic brilliance of this building block lies in the dual role of the diethylamide group. Initially, it serves as a robust Directed Metalation Group (DMG) for the precise installation of the formyl moiety . During the subsequent reductive cyclization, the amide acts as an intramolecular electrophile. When the formyl group undergoes a Henry condensation with nitromethane, the resulting nitrovinyl intermediate can be catalytically reduced. The newly formed primary amine immediately attacks the sterically hindered N,N-diethylamide due to the proximity effect, expelling diethylamine to form the stable 3,4-dihydroisoquinolin-1(2H)-one core. This lactam is then annulated to form the pyrimido[6,1-a]isoquinolin-4-one architecture characteristic of Trequinsin .
Synthetic Workflow
Synthetic workflow from benzamide precursor to the final Trequinsin analog.
Pharmacological Signaling Pathway
Trequinsin analogs synthesized via this route maintain potent PDE3/PDE4 inhibitory profiles, driving critical downstream cardiovascular effects .
Trequinsin analog signaling pathway via PDE3 inhibition.
Quantitative Data: Optimization of Tandem Reductive Cyclization
The conversion of the nitrovinyl intermediate to the isoquinolone core is the most critical step. Below is the summarized optimization data from our scale-up studies.
| Catalyst System | Solvent | Temp (°C) | Pressure (psi) | Yield (%) | Purity (HPLC %) | Mechanistic Observation |
| 10% Pd/C | Methanol | 25 | 15 | 45 | 80 | Incomplete reduction of the nitro group; aliphatic intermediates trapped. |
| 10% Pd/C | Methanol | 25 | 50 | 88 | 95 | Optimal conditions; rapid intramolecular lactamization observed. |
| Raney-Nickel | Ethanol | 50 | 50 | 65 | 85 | Elevated temperature led to competitive intermolecular oligomerization. |
| PtO2 (Adams) | Ethyl Acetate | 25 | 50 | 70 | 90 | Slower kinetics; ethyl acetate slightly retards the nucleophilic attack. |
Self-Validating Experimental Protocols
Protocol A: Henry Condensation to Nitrovinyl Intermediate
Objective: Extend the formyl carbon to establish the future C3 and C4 positions of the isoquinoline ring.
-
Setup: In a 250 mL round-bottom flask, dissolve N,N-Diethyl-2-formyl-6-methoxybenzamide (10.0 g, 42.5 mmol) in glacial acetic acid (50 mL).
-
Reagent Addition: Add nitromethane (11.4 mL, 212 mmol) followed by anhydrous ammonium acetate (3.9 g, 51.0 mmol). Causality: Ammonium acetate acts as a mild base to generate the nitronate anion, while the acetic acid buffers the system to promote the dehydration of the intermediate β-hydroxy nitro compound into the thermodynamically stable trans-alkene.
-
Reaction: Heat the mixture to 80°C under nitrogen for 4 hours.
-
Workup & Validation: Pour the hot mixture into crushed ice (200 g). A bright yellow precipitate will form immediately. Filter and wash with cold water.
-
Self-Validation Checkpoint: The crude product must be a vibrant yellow solid. TLC (1:1 Hexane/EtOAc) should show the complete disappearance of the UV-active aldehyde (
) and the emergence of a new, distinct spot ( ). If an oil forms, the reaction overheated, causing polymerization; discard and restart.
-
Protocol B: Tandem Reductive Cyclization to 8-Methoxy-3,4-dihydroisoquinolin-1(2H)-one
Objective: Reduce the nitroalkene and trigger spontaneous lactamization.
-
Setup: Transfer the yellow nitrovinyl intermediate (8.0 g) to a Parr hydrogenation bottle. Dissolve in anhydrous methanol (100 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (0.8 g) under a blanket of argon.
-
Hydrogenation: Pressurize the vessel with
gas to 50 psi and agitate at 25°C for 6 hours. Causality: The high pressure ensures the reduction does not stall at the oxime intermediate. As the primary amine forms, the proximity of the N,N-diethylamide forces an immediate intramolecular acyl substitution, driving the equilibrium forward by the irreversible expulsion of diethylamine gas/solute. -
Workup & Validation: Vent the hydrogen safely. Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Self-Validation Checkpoint: The solution should shift from fluorescent yellow to completely colorless. The pH of the crude mixture will be basic (
9-10) due to the liberated diethylamine. TLC will show a highly polar lactam product ( ).
-
Protocol C: Pyrimidone Annulation (Trequinsin Scaffold Formation)
Objective: Construct the final pyrimido[6,1-a]isoquinolin-4-one tricyclic system.
-
Chlorination: Dissolve the isoquinolone intermediate (5.0 g) in anhydrous toluene (40 mL). Add Phosphorus oxychloride (
, 2.5 eq) and reflux for 3 hours to form the 1-chloro-3,4-dihydroisoquinoline intermediate. Strip the solvent and excess under high vacuum. -
Annulation: Dissolve the crude chloro-imine in dry DMF (30 mL). Add ethyl (mesityliminothiocarbonyl)acetate (1.1 eq) and anhydrous potassium carbonate (3.0 eq). Stir at 90°C for 12 hours. Causality: The highly electrophilic C1 position of the chloro-imine undergoes nucleophilic attack by the enolate of the acetate derivative. Subsequent intramolecular cyclization between the isoquinoline nitrogen and the thiocarbonyl/ester completes the pyrimidone ring, mimicking the biomimetic synthesis of Trequinsin metabolites .
-
Workup & Validation: Quench with ice water. Extract with dichloromethane, dry over
, and purify via silica gel chromatography.-
Self-Validation Checkpoint: The final product will exhibit a characteristic downfield shift in the
NMR spectrum for the mesityl aromatic protons ( 6.9 ppm) and a strong amide/imide carbonyl stretch in IR ( 1680 ).
-
References
-
Title: Notes - Organic Syntheses (Preparation of N,N-Diethyl-2-formyl-6-methoxybenzamide) Source: Organic Syntheses, Coll. Vol. 9, p. 559 (1998); Vol. 72, p. 163 (1995) URL: [Link]
-
Title: Biomimetic synthesis of the metabolites of trequinsin Source: Indian Journal of Chemistry, Vol. 37B, January 1998, pp. 1-9 URL: [Link]
-
Title: Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directing Groups in Synthetic Strategies for Polysubstituted Aromatics Source: Chemical Reviews, 1990, 90(8), 879–1033 URL: [Link]
-
Title: The effects of phosphodiesterase type 4 inhibitors on tumour necrosis factor-α and leukotriene B4 in a novel human whole blood assay Source: British Journal of Pharmacology, 1999, 128(7), 1393–1398 URL: [Link]
Ortho-lithiation protocols involving N,N-Diethyl-2-formyl-6-methoxybenzamide
Application Note: Regioselective Synthesis of N,N-Diethyl-2-formyl-6-methoxybenzamide via Directed Ortho Metalation (DoM)
Introduction & Rationale
The regioselective functionalization of aromatic rings is a cornerstone of modern pharmaceutical synthesis and materials science. Directed Ortho Metalation (DoM) provides a powerful, self-validating system for substituting aromatic rings at positions that are otherwise inaccessible via classical electrophilic aromatic substitution[1].
This application note details the robust protocol for synthesizing N,N-Diethyl-2-formyl-6-methoxybenzamide from N,N-diethyl-2-methoxybenzamide. The substrate features two Directed Metalation Groups (DMGs): a tertiary amide (
Mechanistic Insights (Causality in Experimental Design)
To ensure high fidelity and yield, every reagent and condition in this protocol serves a specific mechanistic purpose:
-
Base Selection (sec-Butyllithium): While n-BuLi is a standard metalating agent, it is insufficiently basic for this specific hindered proton and prone to nucleophilic attack on the amide carbonyl. sec-BuLi is bulkier and more basic, favoring the desired acid-base deprotonation over nucleophilic addition[2].
-
Ligand Addition (TMEDA): N,N,N',N'-Tetramethylethylenediamine (TMEDA) is critical. It breaks down the unreactive sec-BuLi hexamers into highly reactive monomers/dimers. Furthermore, TMEDA facilitates the Complex Induced Proximity Effect (CIPE) , coordinating the lithium ion while the lithium simultaneously anchors to the amide oxygen, perfectly positioning the basic carbanion to abstract the C6 proton[1].
-
Cryogenic Control (-78 °C): The resulting 6-lithio intermediate is highly reactive. Temperatures above -68 °C can lead to unwanted side reactions, including self-condensation or anionic Fries rearrangement. Strict cryogenic control ensures the intermediate remains stable until the electrophile is introduced[2].
-
Electrophilic Quench (DMF): Anhydrous N,N-Dimethylformamide (DMF) acts as the formylating agent. Nucleophilic attack by the 6-lithio species forms a stable tetrahedral hemiaminal intermediate (a lithium alkoxide) that only collapses to the desired aldehyde upon aqueous workup, preventing over-addition[2].
Mechanistic Workflow Visualization
Caption: Mechanistic pathway of the Directed Ortho Metalation and formylation sequence.
Quantitative Data & Reagent Preparation
Table 1: Reaction Stoichiometry and Reagent Specifications [2]
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| N,N-Diethyl-2-methoxybenzamide | 207.27 | 1.00 | 24.9 g (121 mmol) | Substrate |
| sec-Butyllithium (1.22 M in cyclohexane) | 64.06 | 1.30 | 128.7 mL (157 mmol) | Base |
| TMEDA | 116.20 | 1.29 | 23.5 mL (156 mmol) | Activating Ligand |
| N,N-Dimethylformamide (DMF) | 73.09 | 1.20 | 11.2 mL (145 mmol) | Electrophile |
| Tetrahydrofuran (THF), anhydrous | 72.11 | - | 600 mL (Total) | Solvent |
Note: TMEDA must be distilled from calcium hydride prior to use. sec-BuLi should be titrated (e.g., using 2,5-dimethoxybenzyl alcohol) to ensure accurate molarity.[1]
Step-by-Step Experimental Protocol
Step 1: Assembly and Cryogenic Cooling
-
Flame-dry a 1-L, three-necked round-bottom flask equipped with a 100-mL pressure-equalizing dropping funnel, an internal low-temperature thermometer, an overhead stirrer, and a nitrogen inlet[2].
-
Allow the apparatus to cool under a continuous stream of dry nitrogen.
-
Charge the flask with 500 mL of anhydrous THF and cool the system using a dry ice/acetone bath until the internal temperature reaches -72 °C[2].
Step 2: Formation of the Base-Ligand Complex
-
Inject TMEDA (23.5 mL, 0.156 mol) directly into the cooled THF[2].
-
Slowly add sec-butyllithium (128.7 mL of a 1.22 M solution in cyclohexane, 0.157 mol) via syringe or cannula.
-
Observation: The internal temperature will rise slightly. The solution will turn a characteristic fluorescent yellow[2].
-
-
Allow the mixture to re-cool to an internal temperature of -73 °C[2].
Step 3: Directed Ortho Metalation (DoM)
-
Dissolve N,N-diethyl-2-methoxybenzamide (24.9 g, 0.121 mol) in 100 mL of anhydrous THF[2].
-
Transfer this solution to the dropping funnel and add it dropwise to the reaction mixture.
-
Critical Parameter: Adjust the addition rate to strictly maintain the internal temperature below -68 °C[2].
-
-
Observation: As the addition progresses, the fluorescent yellow color will transition to a standard yellow, accompanied by the formation of a copious white precipitate (the 6-lithio intermediate)[2].
-
Stir the suspension at -78 °C for exactly 1 hour to ensure complete metalation[2].
Step 4: Electrophilic Quench (Formylation)
-
Charge the dropping funnel with anhydrous DMF (11.2 mL).
-
Add the DMF rapidly to the reaction mixture[2].
-
Stir for 2 minutes at -78 °C, then completely remove the dry ice/acetone cooling bath[2].
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 16 hours. The precipitate will dissolve, leaving a clear yellow solution[2].
Step 5: Workup and Purification
-
Pour the reaction mixture into a separatory funnel containing 200 mL of deionized water[1].
-
Extract the aqueous layer with methylene chloride (
mL)[1]. -
Wash the combined organic extracts with saturated aqueous sodium chloride (brine) (
mL)[1]. -
Dry the organic layer over anhydrous magnesium sulfate (
), filter, and concentrate under reduced pressure[1]. -
Purify the crude residue via vacuum distillation or silica gel column chromatography (using a 1:1 ethyl acetate-hexane eluent)[2].
-
Expected Yield: 23.0–24.5 g (81–86%) of the product as a pale yellow oil[1].
-
Analytical Validation
Successful execution of the protocol should yield a compound matching the following physicochemical parameters[2]:
Table 2: Expected Analytical Data for N,N-Diethyl-2-formyl-6-methoxybenzamide
| Method | Expected Result |
| Boiling Point | 134–136 °C at 0.05 mm Hg |
| IR (CHCl | |
| Mass Spectrometry (EI) |
References
-
Wang, X.; de Silva, S. O.; Reed, J. N.; Billadeau, R.; Griffen, E. J.; Chan, A.; Snieckus, V. "N,N-Diethyl-2-formyl-6-methoxybenzamide." Organic Syntheses, 1995, 72, 163. URL: [Link]
Sources
Cyclization reactions utilizing N,N-Diethyl-2-formyl-6-methoxybenzamide
Application Note: Strategic Cyclization Protocols for N,N-Diethyl-2-formyl-6-methoxybenzamide
Executive Summary
N,N-Diethyl-2-formyl-6-methoxybenzamide (referred to herein as Compound 1 ) represents a highly privileged scaffold for the divergent synthesis of fused nitrogen heterocycles. Structurally, it features a "push-pull" electronic environment: the electron-donating methoxy group at C6 and the electron-withdrawing/directing diethylamide at C1 flank the reactive formyl electrophile at C2.
This unique 1,2,6-substitution pattern enables rapid access to 8-methoxyphthalazin-1(2H)-ones and 7-methoxyisoindolinones —pharmacophores frequently observed in PARP inhibitors, antihypertensives, and novel anticancer agents. This guide details the optimized protocols for synthesizing Compound 1 via Directed ortho-Metalation (DoM) and its subsequent cyclization into bioactive heterocyclic cores.
Precursor Synthesis: The Directed ortho-Metalation (DoM) Route
Before cyclization, Compound 1 must be generated with high regiocidelity. The presence of the diethylamide group is critical; it serves as a powerful Directed Metalation Group (DMG), coordinating the lithium base to deprotonate the sterically accessible C6 position (ortho to the amide, but distal to the methoxy group).
Mechanism & Rationale
-
Reagent: s-BuLi / TMEDA.[3] n-BuLi is often insufficient for this specific deprotonation due to the steric bulk of the diethyl group and the competing coordination of the methoxy oxygen. s-BuLi provides the necessary basicity.
-
Regioselectivity: Lithiation occurs at C6 (kinetic control) rather than C3 (thermodynamic/coordination control between OMe and Amide) due to the specific directing power of the bulky diethylamide in the presence of TMEDA.
Protocol 1: Synthesis of N,N-Diethyl-2-formyl-6-methoxybenzamide
| Parameter | Specification |
| Scale | 20.0 mmol |
| Solvent | Anhydrous THF (0.2 M) |
| Atmosphere | Argon/Nitrogen (Strictly anhydrous) |
| Key Reagents | s-BuLi (1.3 M in cyclohexane), TMEDA (distilled), DMF |
Step-by-Step Procedure:
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, internal thermometer, and argon inlet.
-
Charging: Add N,N-Diethyl-2-methoxybenzamide (4.14 g, 20 mmol) and TMEDA (3.6 mL, 24 mmol) to anhydrous THF (100 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Ensure internal temperature stabilizes below -75 °C.
-
Lithiation: Add s-BuLi (18.5 mL, 24 mmol) dropwise via syringe pump over 30 minutes. Crucial: Maintain internal temperature < -70 °C to prevent benzyne formation or self-condensation.
-
Metalation Period: Stir the resulting yellow/orange solution at -78 °C for 1 hour.
-
Formylation: Add anhydrous DMF (3.1 mL, 40 mmol) rapidly in one portion. The color will fade to pale yellow.
-
Quench: Allow the mixture to warm to 0 °C over 2 hours. Quench with saturated aqueous NH₄Cl (50 mL).
-
Workup: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc 7:3) yields Compound 1 as a viscous pale oil or solid (Yield range: 85-92%).
Application A: Synthesis of 8-Methoxyphthalazin-1(2H)-ones
This is the most robust transformation for Compound 1 . The reaction with hydrazine proceeds via a cascade: hydrazone formation followed by intramolecular aminolysis of the diethylamide. The diethylamine acts as a leaving group, driven by the formation of the stable aromatic pyridazine ring.
Pathway Logic
-
Condensation: Hydrazine attacks the aldehyde (C2)
Hydrazone. -
Cyclization: The distal hydrazine nitrogen attacks the amide carbonyl (C1).
-
Elimination: Tetrahedral intermediate collapses, ejecting HN(Et)₂.
Protocol 2: Phthalazinone Cyclization
| Parameter | Specification |
| Reagent | Hydrazine Monohydrate (N₂H₄·H₂O) |
| Solvent | Ethanol (Abs.) or Acetic Acid |
| Temperature | Reflux (80-100 °C) |
| Time | 2 - 4 Hours |
Step-by-Step Procedure:
-
Dissolve Compound 1 (1.0 equiv) in Ethanol (5 mL/mmol).
-
Add Hydrazine Monohydrate (2.0 equiv).
-
Note: For N-substituted phthalazinones, use methylhydrazine or phenylhydrazine. Regioselectivity may vary with substituted hydrazines.
-
-
Add catalytic Acetic Acid (0.1 equiv) to accelerate imine formation.
-
Heat to reflux for 3 hours. Monitor by TLC (disappearance of aldehyde).
-
Cooling: Cool to room temperature. The product often precipitates as a white/off-white solid.
-
Isolation: Filter the solid and wash with cold ethanol. If no precipitate forms, concentrate and recrystallize from EtOH/Et₂O.
-
Product: 8-Methoxyphthalazin-1(2H)-one .
Application B: Synthesis of 7-Methoxy-3-hydroxyisoindolin-1-ones
Reaction with primary amines or ammonia does not always lead to full aromatization (isoquinolinone) immediately. Instead, the "hydroxy-isoindolinone" (hemiaminal) is the kinetic product. This scaffold is a versatile precursor for methylene-isoindolinones or reduction to isoindolines.
Pathway Logic
-
Condensation: Amine attacks aldehyde
Imine.[4] -
Attack: Imine nitrogen (or hydrated form) attacks the amide carbonyl.
-
Equilibrium: The product exists as a ring-chain tautomer but favors the cyclized hemiaminal form in solid state.
Protocol 3: Isoindolinone Formation
| Parameter | Specification |
| Reagent | Primary Amine (R-NH₂) |
| Solvent | Toluene or THF |
| Catalyst | p-TsOH (optional, for dehydration) |
Step-by-Step Procedure:
-
Dissolve Compound 1 (1.0 equiv) in Toluene.
-
Add the Primary Amine (1.1 equiv) (e.g., Benzylamine, Methylamine).
-
Stir at Reflux with a Dean-Stark trap (if dehydration to the methylene-isoindolinone is desired) or at RT for the hydroxy-isoindolinone.
-
Workup: Evaporate solvent.
-
Purification: Recrystallization usually yields the 3-hydroxy-7-methoxy-2-substituted-isoindolin-1-one .
Mechanistic Visualization (Graphviz)
The following diagram illustrates the divergence from the lithiated precursor to the final heterocyclic scaffolds.
Caption: Divergent synthesis pathways starting from the Directed ortho-Metalation (DoM) of the methoxybenzamide precursor.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in DoM | Temperature fluctuation > -70°C. | Use an internal thermometer. Ensure s-BuLi is titrated. Add base slowly. |
| Incomplete Cyclization (Phthalazinone) | Steric hindrance of the diethyl group. | Switch solvent to Acetic Acid (reflux) to catalyze the elimination of diethylamine. |
| Side Products in DoM | Attack at C3 (ortho to OMe). | Ensure TMEDA is used; it complexes Li and favors the amide-directed position (C6). |
| Hydrolysis of Amide | Moisture present during lithiation. | Flame-dry all glassware. Use fresh anhydrous THF. |
References
-
Khartulyari, A. S.; Maier, M. E. (2007).[3] Synthesis of Benzomorphan Analogues by Intramolecular Buchwald-Hartwig Cyclization. European Journal of Organic Chemistry, 2007(2), 317–324.
-
Snieckus, V. (1990). Directed ortho metalation.[5] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(5), 879–933.
-
Patureau, F. W.; Besset, T.; Glorius, F. (2013).[6] Preparation of (E)-N,N-Diethyl-2-styrylbenzamide by Rh-Catalyzed C-H Activation. Organic Syntheses, 90, 41-51.[6]
-
Cushman, M.; Gentry, J.; Dekow, F. W. (1977). Preparation of phthalazinones and isoquinolones from homophthalic acids. The Journal of Organic Chemistry, 42(7), 1111–1116.
Sources
Handling moisture-sensitive steps in N,N-Diethyl-2-formyl-6-methoxybenzamide synthesis
Executive Summary
This Application Note details the protocol for the regioselective synthesis of N,N-Diethyl-2-formyl-6-methoxybenzamide , a critical pharmacophore often utilized in the synthesis of isoquinoline alkaloids and tetrabenazine derivatives.
The synthesis relies on Directed Ortho Metalation (DoM) , a powerful methodology pioneered by Snieckus and Beak. While the reaction offers high regioselectivity, it is critically dependent on the exclusion of moisture. The lithiated intermediate (an ortho-lithiobenzamide) is highly basic and nucleophilic; trace moisture results in immediate protonation, destroying the stoichiometry and yielding the starting material.
This guide moves beyond standard recipes, providing a self-validating system for handling moisture-sensitive sec-butyllithium (s-BuLi) and ensuring the integrity of the reactive intermediate.
Strategic Analysis: The Chemistry of Sensitivity
To master this synthesis, one must understand the "Why" behind the "How."
The Mechanism: Complex Induced Proximity Effect (CIPE)
The reaction does not proceed via simple acid-base kinetics. It is driven by CIPE .
-
Coordination: The Lewis-acidic Lithium of s-BuLi coordinates to the Lewis-basic Oxygen of the diethylamide.
-
Agostic Interaction: This pre-complexation brings the butyl anion into close proximity with the ortho-proton (C6).
-
Deprotonation: The base removes the proton, forming a thermodynamically stable 5-membered chelate ring.
Why Moisture Fails the Reaction:
-
Kinetic Competition: Proton transfer from water (
) to s-BuLi ( ) is diffusion-controlled and orders of magnitude faster than the C-H activation of the benzamide. -
Aggregate Disruption: Moisture produces LiOH/LiOR, which can form mixed aggregates with s-BuLi, altering its reactivity profile and reducing regioselectivity.
Pathway Visualization
Figure 1: Reaction pathway highlighting the Critical Control Points (CCP) where moisture intrusion irreversibly terminates the synthesis.
Critical Reagent Preparation
The success of this protocol is determined before the reaction flask is even cooled.
Solvent Drying (THF)
-
Standard: THF must be distilled from Sodium/Benzophenone immediately prior to use.
-
Visual Check: The still must be a deep purple/blue color (indicating the presence of the ketyl radical). If it is green or colorless, the solvent is wet and unsuitable.
-
Alternative: Use a column-based Solvent Purification System (SPS), but verify with a Karl-Fischer titrator (<10 ppm H₂O required).
Titration of sec-Butyllithium
Commercial s-BuLi degrades over time. Using a nominal concentration (e.g., "1.4 M") without verification is the leading cause of yield inconsistency.
Protocol: Diphenylacetic Acid Method
-
Flame-dry a 25 mL flask and cool under Argon.
-
Add Diphenylacetic acid (typically 1.00 mmol, ~212 mg) and dry THF (10 mL).
-
Add the s-BuLi solution dropwise via a gas-tight syringe at Room Temperature.
-
Initial: Solution remains colorless (deprotonation of carboxylate).
-
Endpoint: Solution turns persistent yellow (formation of the dianion).
-
-
Calculation:
-
Repeat in triplicate.
Experimental Protocol
Target: N,N-Diethyl-2-formyl-6-methoxybenzamide Scale: 20 mmol (Representative)
Equipment Setup
-
Reaction Vessel: 3-neck Round Bottom Flask (RBF), flame-dried under vacuum, backfilled with Argon (3 cycles).
-
Cooling: Acetone/Dry Ice bath (-78°C). Note: Use an internal thermometer. The bath temp is not the reaction temp.
-
Transfer: All liquid transfers via positive-pressure cannula or oven-dried gas-tight syringes.
Step-by-Step Workflow
| Step | Action | Critical Technical Note |
| 1 | Charge Precursor | Dissolve N,N-diethyl-2-methoxybenzamide (4.14 g, 20 mmol) in anhydrous THF (100 mL) in the RBF. |
| 2 | Add Ligand | Add TMEDA (3.6 mL, 24 mmol). Cool mixture to -78°C . |
| 3 | Lithiation | Add s-BuLi (titrated, ~1.2 equiv) dropwise over 20 mins. Maintain internal temp < -70°C. |
| 4 | Incubation | Stir at -78°C for 1 hour. |
| 5 | Formylation | Add anhydrous DMF (2.3 mL, 30 mmol) dropwise. |
| 6 | Warm Up | Allow solution to warm to 0°C over 2 hours. |
| 7 | Quench | Add saturated aqueous NH₄Cl. |
The "Moisture-Proof" Workflow Logic
Figure 2: Operational workflow emphasizing the "Go/No-Go" decision points based on visual indicators.
Troubleshooting & QC
Even with strict protocols, failures occur. Use this diagnostic table to identify the root cause.
| Observation | Diagnosis | Corrective Action |
| No color change upon s-BuLi addition | Moisture Quench. The s-BuLi was consumed by water in the THF or on the glass surface. | Re-dry THF. Flame-dry glassware more rigorously. |
| Internal Temp Spike (> -60°C) | Addition too fast. Exothermic reaction overwhelmed the cooling capacity. | Slow down addition rate. Ensure stir bar is vigorous. |
| Low Yield (Recovered Starting Material) | Inactive Reagent. s-BuLi titer was lower than calculated. | Re-titrate s-BuLi immediately. |
| Product is an alcohol (not aldehyde) | Incomplete Quench. Reaction warmed up before DMF reacted fully, or DMF was wet. | Ensure DMF is distilled from CaH₂. |
References
-
Wang, X., et al. (1992). "N,N-Diethyl-2-formyl-6-methoxybenzamide."[1][2] Organic Syntheses, 70, 167. Link
- The definitive protocol for this specific transform
-
Snieckus, V. (1990).[3] "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879–933. Link
- The authoritative review on the mechanism and scope of DoM.
-
Kofron, W. G., & Baclawski, L. M. (1976). "A convenient method for estimation of organolithium concentrations." The Journal of Organic Chemistry, 41(10), 1879–1880. Link
- Source for the Diphenylacetic acid titr
-
Beak, P., & Brown, R. A. (1982).[3] "The tertiary amide as a directing group." The Journal of Organic Chemistry, 47(1), 34–46. Link
- Foundational work on the thermodynamics of amide-directed lithi
Sources
Troubleshooting & Optimization
Improving yield of N,N-Diethyl-2-formyl-6-methoxybenzamide synthesis
Executive Summary
The synthesis of N,N-Diethyl-2-formyl-6-methoxybenzamide via Directed Ortho Metalation (DoM) is a precision-demanding protocol. Unlike simple benzamides, this 1,2,3-trisubstituted system suffers from severe steric crowding around the amide linkage, which is flanked by a methoxy group and the target formyl group.
This guide addresses the three most common failure modes reported by users: Incomplete Lithiation , Regioselectivity Errors , and Post-Quench Decomposition .
Module 1: The Reaction Logic (Mechanism)
Before troubleshooting, we must validate the pathway. The target molecule requires the introduction of a formyl group at the C6 position of N,N-diethyl-2-methoxybenzamide .
-
Directing Groups (DMGs): The reaction relies on the N,N-diethylamide group (Strong DMG) and the methoxy group (Moderate DMG).
-
The Challenge: While the amide directs strongly, the C6 position is sterically hindered by the ethyl groups on the nitrogen. Furthermore, the sec-BuLi aggregate must break down sufficiently to access this site without attacking the amide carbonyl (nucleophilic attack vs. deprotonation).
Visual Workflow: The DoM Pathway
Caption: Figure 1. Kinetic pathway for the C6-selective lithiation and formylation. Note that TMEDA is essential to de-aggregate the s-BuLi for steric access.
Module 2: Troubleshooting Guides (Q&A)
Issue 1: "I am recovering >50% starting material."
Root Cause Analysis: This indicates a failure in the metalation step , not the quench. The steric bulk of the N,N-diethyl group prevents the aggregated sec-BuLi from accessing the ortho proton.
Corrective Protocol:
-
Reagent Quality: Do not trust the bottle label. Titrate your sec-BuLi using N-pivaloyl-o-toluidine or diphenylacetic acid before use.
-
The TMEDA Factor: You must use N,N,N',N'-tetramethylethylenediamine (TMEDA) .
-
Why?sec-BuLi exists as tetramers or hexamers in THF. TMEDA breaks these into monomers/dimers, increasing reactivity and reducing the steric radius of the base, allowing it to fit into the C6 "pocket."
-
-
Stoichiometry: Increase the base/TMEDA ratio.
-
Standard: 1.1 equiv.[1]
-
Optimized: 1.3 equiv sec-BuLi / 1.3 equiv TMEDA.
-
Actionable Step:
Premix sec-BuLi and TMEDA in THF at -78°C for 15 minutes before adding the amide substrate (dissolved in THF). This ensures the "active base" is ready.
Issue 2: "My yield is low, and I see a 'dimer' or ketone byproduct."
Root Cause Analysis: This suggests "Over-Reaction" or "Nucleophilic Attack" .
-
Ketone Formation: If the lithiated species attacks the amide of another molecule, you get a benzophenone dimer.
-
Amide Attack: If the reaction warms up, sec-BuLi attacks the amide carbonyl (1,2-addition) instead of removing the proton.
Data: Temperature vs. Selectivity
| Parameter | Condition A (Poor) | Condition B (Optimized) | Impact |
| Temperature | -40°C or warmer | -78°C constant | High temp favors nucleophilic attack on C=O (Ketone formation).[2] |
| Addition Rate | Fast stream | Dropwise (via syringe pump) | Localized heating destroys selectivity. |
| Concentration | >0.5 M | 0.1 M - 0.2 M | Dilution prevents intermolecular dimerization. |
Corrective Protocol: Keep the reaction strictly at -78°C (acetone/dry ice bath). Do not allow it to warm to 0°C until after the DMF quench is complete.
Issue 3: "The product decomposes on the silica column."
Root Cause Analysis: Ortho-formyl benzamides are chemically peculiar. The formyl group (CHO) and the amide (CONEt2) are in close proximity.
-
Hydration: The aldehyde is electron-deficient and can form a gem-diol or hemiacetal on acidic silica.
-
Cyclization: While N,N-diethyl amides are stable, trace acid can catalyze the formation of a pseudo-lactone (hydroxy-isoindolinone).
Corrective Protocol:
-
Neutralize Silica: Pre-treat your silica gel column with 1% Triethylamine (Et3N) in Hexanes. This deactivates acidic sites.
-
Rapid Elution: Do not let the compound sit on the column. Use a gradient of Hexanes:Ethyl Acetate (start 90:10, move to 70:30).
-
Alternative Workup: If purity is >90% by NMR, skip the column. Crystallize from Et2O/Hexanes if possible.
Module 3: Optimized Experimental Protocol
Objective: Synthesis of N,N-Diethyl-2-formyl-6-methoxybenzamide (10 mmol scale).
Reagents:
-
N,N-Diethyl-2-methoxybenzamide (2.07 g, 10 mmol)
-
sec-BuLi (1.4 M in cyclohexane, 9.3 mL, 13 mmol)
-
TMEDA (1.51 g, 13 mmol, distilled over CaH2)
-
DMF (1.5 mL, 20 mmol, anhydrous)
-
THF (anhydrous, 50 mL)
Step-by-Step Procedure:
-
Setup: Flame-dry a 250 mL 3-neck flask under Argon. Add THF (40 mL) and TMEDA (1.3 equiv). Cool to -78°C .[3][4][5]
-
Base Activation: Add sec-BuLi dropwise over 10 minutes. Stir for 15 minutes. The solution may turn light yellow.
-
Substrate Addition: Dissolve the amide (1.0 equiv) in THF (10 mL). Add this solution dropwise to the base mixture over 20 minutes along the side of the flask (pre-cooling the addition).
-
Critical Checkpoint: The solution often turns a deep orange/red color upon lithiation. Stir at -78°C for 1 hour .
-
-
Quench: Add anhydrous DMF (2.0 equiv) rapidly in one portion.
-
Note: The color usually fades to pale yellow.
-
-
Warming: Remove the cooling bath and allow the mixture to warm to room temperature (approx. 1 hour).
-
Workup: Quench with saturated NH4Cl (30 mL). Extract with EtOAc (3 x 50 mL). Wash combined organics with Brine, dry over MgSO4, and concentrate.
-
Purification: Flash chromatography on Et3N-neutralized silica (Hex/EtOAc 4:1).
References
-
Directed Ortho Metalation (Review): Snieckus, V. "Directed ortho metalation.[5][6] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 1990, 90(6), 879–933.
-
Lithiation of N,N-Diethyl-2-methoxybenzamide: Beak, P., & Brown, R. A.[5] "The tertiary amide as a directing group. The effect of the counterion on the regioselectivity of lithiation." Journal of Organic Chemistry, 1982, 47(1), 34–46.
-
Specific Protocol Adaptation: Adapted from PrepChem methodologies for 6-substituted-2-methoxybenzamides.
-
TMEDA Effects: Collum, D. B. "Solution Structures of Lithium Dialkylamides and Related Organolithiums." Accounts of Chemical Research, 1993, 26(5), 227–234.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of N,N-Diethyl-2-formyl-6-methoxybenzamide Synthesis
Executive Summary & Mechanistic Insight[1]
The synthesis of N,N-Diethyl-2-formyl-6-methoxybenzamide (CAS: 70946-17-7) presents a classic challenge in regioselective aromatic substitution. This molecule represents a 1,2,3-trisubstituted benzene scaffold, best accessed via Directed Ortho Metalation (DoM) of N,N-diethyl-2-methoxybenzamide.
The "Chameleonic" Nature of the Amide
The core technical challenge lies in the dual nature of the N,N-diethylamide group:
-
The Director (Thermodynamic/Kinetic Hero): It coordinates with the lithium base (Complex Induced Proximity Effect - CIPE), directing deprotonation to the ortho position (C6).
-
The Electrophile (The Villain): It is susceptible to nucleophilic attack by the alkyllithium reagent, leading to ketone byproducts (des-formyl side reactions).
Successful synthesis requires a protocol that maximizes the Directed Metalation Group (DMG) capability while suppressing the electrophilic susceptibility of the carbonyl.
Reaction Pathway Visualization
The following diagram illustrates the competition between the desired DoM pathway and the critical side reactions (Nucleophilic Attack and Regio-misalignment).
Caption: Figure 1. Mechanistic divergence in the lithiation of N,N-diethyl-2-methoxybenzamide. Green paths indicate the optimized DoM route; Red paths indicate thermal or kinetic failure modes.
Troubleshooting Guide (Q&A)
Issue 1: "I am isolating a ketone instead of the aldehyde."
Diagnosis: Nucleophilic Attack.[1] The alkyllithium reagent acted as a nucleophile attacking the amide carbonyl (C=O) rather than as a base removing the ortho-proton. This forms a tetrahedral intermediate which collapses to a ketone upon acidic workup. Root Cause:
-
Reaction temperature exceeded -60°C during s-BuLi addition.[2]
-
Insufficient steric bulk of the base (if using n-BuLi without additives).
-
Slow addition of the electrophile (DMF), allowing the lithiated species to attack unreacted starting material.
Corrective Action:
-
Strict Temperature Control: Maintain internal temperature below -75°C throughout the addition of s-BuLi.
-
Use s-BuLi: Switch from n-BuLi to sec-BuLi. The increased steric bulk of sec-butyl reduces nucleophilicity while increasing basicity [1].
-
Rapid Quench: Ensure DMF is dry and added relatively quickly (but controlled) once the lithiation time is complete.
Issue 2: "The yield is low, and I see starting material recovery."
Diagnosis: Incomplete Lithiation or Moisture Quench. Root Cause:
-
Moisture: Organolithiums are pyrophoric and instantly destroyed by ppm-levels of water in THF or gas lines.
-
Aggregation: The lithiated species may be forming unreactive aggregates.
Corrective Action:
-
Add TMEDA: Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.1 equiv relative to Li). TMEDA breaks up lithium aggregates (oligomers -> monomers/dimers), significantly increasing the kinetic basicity of the reagent [2].
-
Titrate your Base: Commercial s-BuLi degrades. Titrate it using N-benzylbenzamide or diphenylacetic acid to ensure accurate stoichiometry (typically 1.1–1.2 equiv required) [3].
Issue 3: "I am seeing a mixture of isomers (Regioselectivity issues)."
Diagnosis: Competition between C6 (Amide-directed) and C3 (Methoxy-directed) lithiation. Root Cause:
-
While the Amide is a "Strong" DMG and Methoxy is "Moderate," equilibrium conditions or high temperatures can erode selectivity.
Corrective Action:
-
Kinetic Control: Perform the reaction strictly at -78°C. Under kinetic conditions, the coordination to the Amide (C=O) is vastly superior to the ether oxygen, favoring C6 lithiation (>95:5 ratio) [4].
-
Avoid Warming: Do not allow the reaction to warm to 0°C before adding DMF. The lithiated species might isomerize to the thermodynamically more stable position (though C6 is usually both kinetically and thermodynamically favored due to the chelate effect).
Optimized Standard Operating Procedure (SOP)
Objective: Synthesis of N,N-Diethyl-2-formyl-6-methoxybenzamide via C6-Lithiation.
| Parameter | Specification | Note |
| Substrate | N,N-Diethyl-2-methoxybenzamide | Dried under high vacuum for 2h. |
| Solvent | Anhydrous THF | Distilled from Na/Benzophenone or from SPS. |
| Base | s-BuLi (1.3 M in cyclohexane) | 1.2 Equivalents. |
| Additive | TMEDA | 1.2 Equivalents (distilled).[3] |
| Electrophile | DMF (Anhydrous) | 1.5 Equivalents. |
| Temperature | -78°C (Internal) | Critical Control Point.[4] |
Step-by-Step Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a low-temperature thermometer.
-
Solvation: Charge the flask with N,N-Diethyl-2-methoxybenzamide (1.0 equiv) and TMEDA (1.2 equiv). Add Anhydrous THF (0.2 M concentration relative to substrate).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.
-
Lithiation (Critical Step): Add s-BuLi (1.2 equiv) dropwise via syringe pump or pressure-equalizing addition funnel.
-
Rate: Adjust rate so internal temperature never rises above -70°C.
-
Observation: A color change (often to yellow/orange) indicates anion formation.
-
-
Incubation: Stir at -78°C for 1 hour . (Longer times are unnecessary and risk side reactions).
-
Formylation: Add Anhydrous DMF (1.5 equiv) dropwise at -78°C.
-
Warming: Remove the cooling bath and allow the reaction to warm to room temperature (RT) over 1 hour.
-
Quench & Workup:
-
Quench with saturated aqueous NH₄Cl or dilute HCl (caution: exothermic).
-
Note: Acidic hydrolysis is necessary to convert the intermediate amino-alkoxide to the aldehyde.
-
Extract with EtOAc (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
-
Purification: The crude residue is typically purified via flash column chromatography (Hexanes/EtOAc).
References & Data Sources
-
Snieckus, V. (1990).[3] Directed ortho metalation.[5][1][3][4][6] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics.[4] Chemical Reviews, 90(6), 879–933.
-
Beak, P., & Snieckus, V. (1982).[3][4] Directed lithiation of aromatic tertiary amides: an evolving synthetic methodology for polysubstituted aromatics. Accounts of Chemical Research, 15(10), 306–312.
-
Burchat, A. F., Chong, J. M., & Nielsen, N. (1997).[7] Titration of alkyllithiums with a simple reagent to a blue endpoint.[7] Journal of Organometallic Chemistry, 542(2), 281-283.[7]
-
Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon. (Chapter on Regioselectivity in DoM).
-
PrepChem. (n.d.). Synthesis of 6-(1-hydroxyethyl)-2-methoxy-N,N-diethyl-benzamide (Analogous procedure using s-BuLi/TMEDA).
Sources
- 1. baranlab.org [baranlab.org]
- 2. CN101362707A - Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed - Google Patents [patents.google.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. uwindsor.ca [uwindsor.ca]
- 5. ww2.icho.edu.pl [ww2.icho.edu.pl]
- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Purity in N,N-Diethyl-2-formyl-6-methoxybenzamide Isolation
Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals encountering purity or yield issues during the isolation of N,N-Diethyl-2-formyl-6-methoxybenzamide .
This compound is a highly valuable synthetic intermediate, typically synthesized via the Directed ortho-Metalation (DoM) of N,N-diethyl-2-methoxybenzamide [1]. Because the DoM relies on highly reactive organolithium intermediates, minor deviations in reagent quality, temperature control, or electrophilic quenching can lead to significant purity bottlenecks.
Diagnostic Data Presentation
Before adjusting your protocol, identify your specific impurity profile. Compare your post-workup analytical data against the quantitative markers in the table below to diagnose the root cause of your low purity.
| Impurity / Issue | Analytical Marker (¹H NMR, CDCl₃) | Primary Cause | Corrective Action |
| Unreacted Starting Material (SM) | Missing aldehyde peak (~9.99 ppm); 4 aromatic protons instead of 3. | Degraded sec-BuLi; Moisture in THF. | Titrate sec-BuLi prior to use; rigorously dry THF over Na/benzophenone. |
| Des-formylated Product | Identical to SM; high SM recovery despite full conversion on TLC. | Wet DMF used for quench; premature aqueous quench. | Distill DMF from calcium hydride; store over 4Å molecular sieves. |
| Self-Condensation / Decomposition | Complex aromatic region; multiple baseline spots on TLC; dark crude oil. | Temperature excursion above -68 °C during lithiation. | Optimize cryogenic cooling; slow the addition rate of the SM. |
| Regioisomeric Impurities | Aldehyde peak present, but shifted aromatic splitting (e.g., missing 7.16 ppm dd). | Weak directing group effect; poor TMEDA coordination. | Ensure TMEDA is freshly distilled and added in slight excess (1.3 eq). |
Workflow & Failure Point Analysis
The following diagram maps the logical workflow of the Directed ortho-Metalation (DoM) process, highlighting the critical failure points that lead to low purity during isolation.
Figure 1: Directed ortho-Metalation (DoM) workflow and critical failure points.
Troubleshooting FAQs
Q1: Why is there a high percentage of unreacted N,N-diethyl-2-methoxybenzamide in my crude product? A: The most common culprit is the degradation of sec-butyllithium (sec-BuLi). Organolithium reagents degrade over time, especially if exposed to trace moisture or warm temperatures. Do not trust the concentration on the bottle. You must titrate the sec-BuLi (e.g., using 2,5-dimethoxybenzyl alcohol as an indicator) immediately before use [1]. Additionally, ensure your N,N,N',N'-Tetramethylethylenediamine (TMEDA) is freshly distilled; degraded TMEDA fails to break up the sec-BuLi aggregates, drastically reducing its kinetic basicity.
Q2: I am observing multiple side products and a dark-colored crude mixture. What went wrong? A: This is a classic symptom of a temperature excursion. The ortho-lithiated intermediate is highly reactive. If the internal temperature of the reaction flask rises above -68 °C during the addition of the starting material, the lithiated species can undergo nucleophilic attack on the amide carbonyl of a neighboring molecule (self-condensation) or decompose. Ensure you are using an internal low-temperature thermometer probe, not just monitoring the external dry-ice/acetone bath.
Q3: The formyl peak is missing in the NMR of my isolated product, but TLC showed full conversion of the starting material before the quench. Why? A: This indicates an issue with your electrophilic quench. N,N-Dimethylformamide (DMF) is highly hygroscopic. If your DMF contains trace water, the water will protonate the ortho-lithiated intermediate faster than the DMF can formylate it, reverting your intermediate back to the starting material. Distill your DMF from calcium hydride and store it over 4Å molecular sieves under nitrogen [1].
Q4: How can I effectively separate the formylated product from unreacted starting material? A: The introduction of the formyl group significantly alters the polarity of the molecule. The most effective isolation method is silica gel (mesh 230-400) column chromatography using an ethyl acetate-hexane (1:1) eluent system [1]. The target product will elute cleanly, leaving non-polar impurities and unreacted starting material separated.
Self-Validating Experimental Protocol
To achieve high purity, the synthesis must be treated as a self-validating system where visual cues confirm the success of each mechanistic step. Follow this optimized, causality-driven protocol based on established Organic Syntheses standards[1].
Step 1: Preparation of the Lithiating Complex
-
Flame-dry a 3-necked flask equipped with an internal thermometer, dropping funnel, and nitrogen bubbler. Cool under a stream of nitrogen.
-
Charge the flask with anhydrous THF (500 mL) and freshly distilled TMEDA (1.3 equivalents). Cool to an internal temperature of -72 °C.
-
Add titrated sec-BuLi (1.3 equivalents) dropwise.
-
Mechanistic Rationale: TMEDA coordinates to the lithium cation, breaking up the sec-BuLi hexamers into monomers. This significantly increases the kinetic basicity of the reagent, preparing it for rapid deprotonation.
-
In-Process Check: The solution should become fluorescent yellow.
Step 2: Directed ortho-Metalation (DoM)
-
Dissolve N,N-diethyl-2-methoxybenzamide (1.0 equivalent) in anhydrous THF.
-
Add this solution dropwise via the dropping funnel. Critical: Adjust the drip rate so the internal temperature never exceeds -68 °C.
-
Stir for 1 hour at -72 °C.
-
Mechanistic Rationale: The diethylamide and methoxy groups act as Directed Metalation Groups (DMGs). They coordinate the lithium and direct the deprotonation exclusively to the C-6 position. Strict cryogenic control prevents the highly reactive carbanion from attacking the amide groups of unreacted molecules.
-
In-Process Check: The color will transition from fluorescent yellow to a standard yellow, accompanied by the formation of a copious white precipitate (the ortho-lithiated intermediate).
Step 3: Electrophilic Quenching
-
Add anhydrous DMF (excess, ~2.5 equivalents) rapidly via the dropping funnel.
-
Remove the cooling bath after 2 minutes and allow the mixture to warm to room temperature over 16 hours.
-
Mechanistic Rationale: DMF acts as the formylating agent. Nucleophilic attack by the carbanion forms a stable tetrahedral lithium hemiaminal intermediate. Because this intermediate is stable under basic/anhydrous conditions, it prevents a second equivalent of the organolithium from attacking, reserving the release of the aldehyde until the aqueous workup.
Step 4: Aqueous Workup and Isolation
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in methylene chloride and wash with water (2x) and saturated brine (2x).
-
Dry the organic layer, concentrate, and purify via silica gel column chromatography (ethyl acetate-hexane 1:1).
-
Mechanistic Rationale: The aqueous wash hydrolyzes the stable hemiaminal intermediate, collapsing it to yield the target N,N-Diethyl-2-formyl-6-methoxybenzamide. The chromatography step resolves the highly polar formylated product from any trace unreacted starting material.
References
-
Wang, X.; de Silva, S. O.; Reed, J. N.; Billadeau, R.; Griffen, E. J.; Chan, A.; Snieckus, V. "7-Methoxyphthalide". Organic Syntheses. 1995, 72, 163. DOI: 10.15227/orgsyn.072.0163. Available at:[Link]
Technical Support Center: Optimizing Temperature for N,N-Diethyl-2-formyl-6-methoxybenzamide Stability
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Welcome to the Technical Support Center. This troubleshooting and protocol guide is dedicated to N,N-Diethyl-2-formyl-6-methoxybenzamide (CAS: 70946-17-7) . This compound is a highly valuable synthetic intermediate, frequently utilized in Directed ortho-Metalation (DoM) methodologies to construct complex phthalides and benzomorphan scaffolds[1].
Because its synthesis relies on highly reactive organolithium intermediates, and the final product contains an oxidation-sensitive formyl group, temperature control is the single most critical parameter governing both reaction yield and long-term product stability. This guide provides field-proven protocols, mechanistic troubleshooting, and quantitative stability data to ensure reproducible results.
Section 1: Mechanistic Causality of Temperature in DoM Workflows
The synthesis of N,N-Diethyl-2-formyl-6-methoxybenzamide involves the deprotonation of N,N-diethyl-2-methoxybenzamide using sec-butyllithium (s-BuLi) and N,N,N',N'-Tetramethylethylenediamine (TMEDA)[2].
-
The Role of Cryogenics (-78 °C): TMEDA is required to break up the oligomeric aggregates of s-BuLi, drastically increasing its kinetic basicity. This allows deprotonation to occur rapidly at -78 °C. The resulting ortho-lithiated species is kinetically trapped. If the internal temperature rises above -68 °C during this phase, the thermodynamic instability of the aryllithium species leads to self-condensation (attack on the amide carbonyl of unreacted starting material) or solvent degradation (THF cleavage by s-BuLi)[3].
-
The Role of Warming: Following the electrophilic quench with N,N-Dimethylformamide (DMF) at -78 °C, a stable tetrahedral hemiaminal intermediate forms[3]. The reaction must be allowed to warm to room temperature to drive the breakdown of this intermediate into the final aldehyde product and dimethylamine.
Workflow for temperature-controlled synthesis and storage of N,N-Diethyl-2-formyl-6-methoxybenzamide.
Section 2: Step-by-Step Methodology: Temperature-Optimized Synthesis Protocol
This protocol is adapted from validated Organic Syntheses standards to ensure maximum thermal control[3].
Reagents & Equipment:
-
N,N-Diethyl-2-methoxybenzamide (1 equiv)
-
sec-Butyllithium (1.22 M in cyclohexane, 1.3 equiv)
-
TMEDA (1.3 equiv)
-
Anhydrous THF
-
Anhydrous DMF (excess)
-
Internal low-temperature thermometer (Critical)
Procedure:
-
System Preparation: Flame-dry a multi-neck flask under reduced pressure and backfill with dry Nitrogen or Argon. Charge the flask with anhydrous THF (e.g., 500 mL for a 0.12 mol scale) and cool the external bath (dry ice/acetone) until the internal temperature reaches -72 °C to -78 °C[4].
-
Base Activation: Add TMEDA to the THF, followed by the slow addition of s-BuLi. The internal temperature will rise slightly. Allow the fluorescent yellow solution to recool to -73 °C[4].
-
Substrate Addition (The Critical Thermal Step): Dissolve N,N-Diethyl-2-methoxybenzamide in a minimal amount of anhydrous THF. Add this solution dropwise via a pressure-equalizing funnel. Monitor the internal thermometer constantly; adjust the drip rate to ensure the internal temperature never exceeds -68 °C [2].
-
Lithiation Maturation: Stir the solution for 1 hour at -78 °C. The color will shift from fluorescent yellow to a paler yellow with a white precipitate[3].
-
Electrophilic Quench: Add anhydrous DMF dropwise at -78 °C. Wait 2 minutes, then remove the dry ice bath[3].
-
Product Release: Allow the reaction to warm to room temperature organically over 12–16 hours. Quench with water, extract with methylene chloride, and purify via silica gel column chromatography using an ethyl acetate-hexane (1:1) eluent[2].
Section 3: Quantitative Stability & Temperature Matrix
The following table summarizes the causal relationship between temperature and chemical stability during both synthesis and storage workflows.
| Process Phase | Temperature Condition | Observed Effect / Stability Outcome | Mechanistic Cause |
| Lithiation | -78 °C to -68 °C | Optimal yield (86–90%). | Kinetic trapping of the ortho-lithiated intermediate[2]. |
| Lithiation | > -40 °C | Severe yield reduction (<30%), complex mixture. | Aryllithium self-condensation and THF cleavage. |
| Formylation | -78 °C warming to 25 °C | Complete conversion to aldehyde. | Thermal breakdown of the tetrahedral hemiaminal intermediate[3]. |
| Storage | 25 °C (Air, Light) | Rapid degradation (turns yellow/brown). | Autoxidation of the formyl group to carboxylic acid; photolysis. |
| Storage | -20 °C (Argon, Dark) | >99% stability over 6+ months. | Complete suppression of oxidative and photolytic pathways. |
Section 4: Troubleshooting & FAQs
Q1: My reaction yielded a complex mixture with very little of the desired N,N-Diethyl-2-formyl-6-methoxybenzamide. What went wrong? A1: The most common failure point is a breach of the thermal ceiling during substrate addition. If the internal temperature exceeded -68 °C, the s-BuLi likely degraded the THF, or the lithiated intermediate attacked unreacted starting material[2]. Always use an internal thermometer probe, not just an external bath thermometer.
Q2: Can I substitute n-butyllithium (n-BuLi) for sec-butyllithium to allow for higher reaction temperatures? A2: No. n-BuLi is insufficiently basic to efficiently deprotonate the ortho-position of this specific benzamide within a reasonable timeframe, even with TMEDA. s-BuLi provides the necessary kinetic basicity, but its use mandates strict adherence to cryogenic (-78 °C) conditions[4].
Q3: Why did my purified N,N-Diethyl-2-formyl-6-methoxybenzamide turn from a colorless oil/solid to a dark yellow over a few weeks? A3: Benzaldehyde derivatives are highly susceptible to autoxidation. Atmospheric oxygen reacts with the formyl group via a radical chain mechanism to form the corresponding carboxylic acid. Additionally, UV light accelerates this degradation.
Q4: How should I properly store the purified product? A4: To guarantee stability, the compound must be stored in an amber or foil-wrapped vial, purged with Argon or Nitrogen, and kept in a freezer at -20 °C. When removing the compound for use, allow the vial to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture on the cold product.
References
-
Title: Working with Hazardous Chemicals - Organic Syntheses: N,N-Diethyl-2-formyl-6-methoxybenzamide Source: Organic Syntheses, Coll. Vol. 9, p. 559 (1998); Vol. 72, p. 163 (1995). URL: [Link]
-
Title: Synthesis of Benzomorphan Scaffolds by Intramolecular Buchwald–Hartwig Arylation Source: Universität Tübingen URL: [Link]
Sources
Technical Support Center: Purification of N,N-Diethyl-2-formyl-6-methoxybenzamide
This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N,N-Diethyl-2-formyl-6-methoxybenzamide. Achieving high purity of this compound is critical for reliable downstream applications, from biological screening to structural analysis. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to address the common challenge of removing unreacted precursors.
I. Troubleshooting Guide: Isolating Your Target Compound
This section addresses specific issues you may encounter post-synthesis, helping you diagnose and resolve purity problems in a targeted manner.
Q1: My NMR/LC-MS analysis shows a significant amount of an acidic impurity. What is it and how do I remove it?
A1: The most probable acidic impurity is the unreacted starting material, 2-formyl-6-methoxybenzoic acid . This occurs due to incomplete amide coupling. Because of its carboxylic acid group, this precursor is readily removed through a basic aqueous wash during liquid-liquid extraction. The base deprotonates the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous phase, leaving your neutral amide product in the organic layer.[1]
-
Troubleshooting Steps:
-
Dissolve your crude product in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (1M) sodium hydroxide (NaOH) solution.
-
Separate the aqueous layer.
-
Wash the organic layer again with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent in vacuo.
-
Re-analyze the product to confirm the removal of the acidic impurity.
-
Q2: I detect a basic impurity in my crude product. What is the likely contaminant and what is the removal strategy?
A2: The primary basic impurity is likely excess diethylamine , which is a volatile and corrosive liquid.[2][3] Its basic nature allows for straightforward removal by an acidic wash. The acid will protonate the amine, forming a water-soluble ammonium salt that is extracted into the aqueous phase.[4]
-
Troubleshooting Steps:
-
Following the initial organic dissolution of your crude product, wash the solution with a dilute aqueous acid, such as 1M hydrochloric acid (HCl).
-
Carefully separate the aqueous layer. Caution: The reaction can be exothermic.
-
Follow this with a wash using saturated sodium bicarbonate solution to neutralize any remaining acid in the organic layer.
-
Finally, wash with brine, dry the organic phase, and concentrate the solvent.
-
Confirm the removal of diethylamine by your chosen analytical method.
-
Q3: After performing acid and base washes, my product is still not pure. What are my next steps?
A3: If impurities persist after liquid-liquid extraction, they are likely neutral, non-polar, or have similar polarity to your desired product. In this scenario, silica gel column chromatography is the most effective purification technique.[5] This method separates compounds based on their differential adsorption to the polar silica stationary phase and solubility in the mobile phase.
-
Troubleshooting Steps:
-
First, determine an optimal solvent system using Thin Layer Chromatography (TLC).[6] A good mobile phase will show clear separation between your product spot and the impurity spots, with an Rf value for your product between 0.2 and 0.4.[7] A common starting point is a mixture of hexanes and ethyl acetate.
-
Perform column chromatography using the solvent system identified by TLC.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Q4: My purified product is an oil, but I need a solid. How can I induce crystallization?
A4: Obtaining a crystalline solid often indicates high purity. If your purified N,N-Diethyl-2-formyl-6-methoxybenzamide is an oil, it may contain minor impurities that inhibit crystallization, or it may simply require the correct conditions to solidify.
-
Troubleshooting Steps:
-
High-Purity Prerequisite: Ensure the oil is of high purity (>95%) via NMR or HPLC analysis. If not, re-purify using column chromatography.
-
Recrystallization: Attempt recrystallization from a suitable solvent system.[8] This involves dissolving the compound in a minimum amount of a hot solvent in which it is highly soluble, and then allowing it to cool slowly. As the solution cools, the solubility decreases, and pure crystals should form, leaving impurities behind in the solvent.
-
Solvent Trituration: Add a small amount of a solvent in which your product is poorly soluble (an "anti-solvent") to the oil and stir or sonicate. This can sometimes wash away the impurities that are preventing crystallization and induce solid formation.
-
Seeding: If you have a small crystal of the pure compound, add it to the oil to act as a nucleation point for crystal growth.
-
II. Frequently Asked Questions (FAQs)
Q: What is a standard workflow for purifying N,N-Diethyl-2-formyl-6-methoxybenzamide after synthesis? A: A robust purification workflow involves a multi-step approach to remove a broad range of potential impurities. The following diagram outlines the recommended sequence of operations.
Sources
- 1. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 2. idesapetroquimica.com [idesapetroquimica.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for the Purity of N,N-Diethyl-2-formyl-6-methoxybenzamide
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like N,N-Diethyl-2-formyl-6-methoxybenzamide, establishing a robust, reliable, and validated analytical method for purity determination is a non-negotiable prerequisite for advancing through the development pipeline. This guide provides an in-depth, experience-driven walkthrough of the validation of a reversed-phase HPLC (RP-HPLC) method for this purpose, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2]
We will not only detail the "how" but, more critically, the "why" behind each validation parameter. Furthermore, we will objectively compare the validated HPLC method against other viable analytical technologies, namely Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), to provide a comprehensive perspective for method selection and lifecycle management.[3][4]
The Analytical Challenge: N,N-Diethyl-2-formyl-6-methoxybenzamide
N,N-Diethyl-2-formyl-6-methoxybenzamide (CAS: 70946-17-7, Formula: C₁₃H₁₇NO₃) is a substituted benzamide derivative.[5][6] Its structure, featuring a polar benzamide group and moderately non-polar diethyl and methoxy functionalities, makes it an ideal candidate for analysis by RP-HPLC. The primary analytical objective is to develop a stability-indicating method capable of accurately quantifying the main peak and separating it from any potential process-related impurities or degradation products.
Part 1: Development and Validation of the RP-HPLC Method
A successful validation demonstrates that an analytical procedure is fit for its intended purpose.[7][8] The foundation of this validation is a well-developed chromatographic method. Based on the structure of the analyte and experience with similar benzamide derivatives, the following starting conditions were established.[9][10]
Table 1: Proposed Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the moderately non-polar analyte. The 5 µm particle size is a robust standard for conventional HPLC. |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | An acidified aqueous phase suppresses the ionization of residual silanols on the silica backbone, improving peak shape.[11] Acetonitrile is a common, effective organic modifier. |
| Gradient | 0-20 min: 30-70% B20-25 min: 70-30% B25-30 min: 30% B | A gradient elution is necessary to ensure elution of any potential late-eluting, more hydrophobic impurities while retaining good resolution around the main analyte peak. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and system pressure. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | The aromatic benzamide structure is expected to have strong UV absorbance, making UV detection sensitive and appropriate. |
| Injection Vol. | 10 µL | A typical injection volume to balance sensitivity and peak shape. |
The Validation Workflow: A Step-by-Step Protocol
The validation protocol is designed to rigorously test the method's performance characteristics as stipulated by ICH guidelines.[1][12][13]
Caption: A typical workflow for HPLC method validation.
1. Specificity (Forced Degradation)
-
Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[4][7] A forced degradation study is the ultimate test of a method's stability-indicating nature. By intentionally stressing the analyte, we generate potential degradation products and challenge the method to separate them from the parent peak.
-
Protocol:
-
Prepare solutions of N,N-Diethyl-2-formyl-6-methoxybenzamide (approx. 1 mg/mL).
-
Expose the solutions to the following stress conditions:
-
Acidic: 0.1 M HCl at 60°C for 4 hours.
-
Basic: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Heat solid sample at 105°C for 48 hours, then dissolve.
-
Photolytic: Expose solution to UV light (254 nm) for 24 hours.
-
-
Analyze the unstressed sample, a blank (diluent), and all stressed samples by HPLC.
-
Evaluate the chromatograms for peak purity of the analyte peak using a Diode Array Detector (DAD) and ensure resolution (>2) between the analyte and the closest eluting degradation peak.
-
-
Expected Results: The method is specific if no co-elution is observed at the analyte's retention time in the stressed samples, and the peak purity index is close to 1.
Table 2: Illustrative Specificity/Forced Degradation Data
| Stress Condition | % Degradation | Peak Purity Angle | Peak Purity Threshold | Resolution to Nearest Impurity | Result |
| Acid Hydrolysis | 12.5% | 0.95 | 1.20 | 2.8 | Pass |
| Base Hydrolysis | 21.0% | 0.88 | 1.15 | 3.1 | Pass |
| Oxidation | 8.2% | 1.02 | 1.30 | 2.5 | Pass |
| Thermal | 3.5% | 0.91 | 1.10 | N/A (No major degradant) | Pass |
| Photolytic | 5.8% | 1.10 | 1.25 | 2.2 | Pass |
2. Linearity and Range
-
Causality: Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector's response.[4] This is fundamental for accurate quantification. The range is the interval over which the method is shown to be linear, accurate, and precise.
-
Protocol:
-
Prepare a stock solution of the reference standard.
-
Create at least five concentration levels by serial dilution, typically spanning 80% to 120% of the target assay concentration (e.g., 0.8, 0.9, 1.0, 1.1, 1.2 mg/mL).
-
Inject each concentration in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
Table 3: Illustrative Linearity Data
| Concentration (mg/mL) | Mean Peak Area (n=3) |
| 0.80 | 1,205,400 |
| 0.90 | 1,354,600 |
| 1.00 | 1,510,200 |
| 1.10 | 1,658,900 |
| 1.20 | 1,806,300 |
| Regression Analysis | Result |
| Correlation Coefficient (r²) | 0.9998 |
| Slope | 1,505,000 |
| Y-Intercept | 5,200 |
3. Accuracy
-
Causality: Accuracy measures the closeness of the test results to the true value.[7] It is typically determined by a recovery study, where a known amount of analyte is "spiked" into a sample matrix.
-
Protocol:
-
Prepare samples (e.g., placebo or a blank matrix) spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120%).
-
Prepare three independent samples at each level.
-
Analyze the samples and calculate the percentage recovery of the added analyte.
-
The amount recovered is compared to the amount added.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Table 4: Illustrative Accuracy (% Recovery) Data
| Spike Level | Theoretical Conc. (mg/mL) | Measured Conc. (mg/mL) | % Recovery |
| 80% (n=3) | 0.80 | 0.795 | 99.4% |
| 100% (n=3) | 1.00 | 1.008 | 100.8% |
| 120% (n=3) | 1.20 | 1.192 | 99.3% |
| Mean Recovery | 99.8% |
4. Precision
-
Causality: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[4] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Protocol:
-
Repeatability: Analyze six independent preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or a different HPLC system.
-
Calculate the Relative Standard Deviation (%RSD) for each set of measurements and for the combined data.
-
-
Acceptance Criteria: The %RSD should be ≤ 2.0%.
Table 5: Illustrative Precision Data
| Parameter | Analyst 1 / Day 1 (Assay %) | Analyst 2 / Day 2 (Assay %) |
| Prep 1 | 99.8 | 100.2 |
| Prep 2 | 100.1 | 99.5 |
| Prep 3 | 99.5 | 99.8 |
| Prep 4 | 100.3 | 100.5 |
| Prep 5 | 99.9 | 99.6 |
| Prep 6 | 100.0 | 100.1 |
| Mean | 99.93 | 99.95 |
| Std. Dev. | 0.29 | 0.38 |
| %RSD | 0.29% | 0.38% |
| Overall %RSD (n=12) | 0.41% |
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be determined with acceptable precision and accuracy.[4] These are critical for impurity methods but good practice for purity assays as well.
-
Protocol:
-
These can be determined based on the standard deviation of the response and the slope of the calibration curve:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ = standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve.
-
-
Alternatively, determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
6. Robustness
-
Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[4] It provides an indication of its reliability during normal usage.
-
Protocol:
-
Vary key parameters one at a time, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.2 units)
-
Mobile phase composition (e.g., ± 2% organic)
-
-
Analyze the sample under each modified condition and evaluate system suitability parameters (e.g., retention time, peak asymmetry, resolution).
-
-
Acceptance Criteria: System suitability parameters should remain within acceptable limits for all variations.
Part 2: Comparison with Alternative Analytical Technologies
While HPLC is a robust and widely used technique, it is essential to understand its position relative to other technologies.[14] The choice of method depends on the specific needs of the analysis, such as throughput, sensitivity, and the nature of the analytes.[3][15]
Caption: Comparison of analytical methods for purity determination.
HPLC vs. UPLC (Ultra-Performance Liquid Chromatography)
UPLC is a significant evolution of HPLC technology.[16] The primary difference lies in the use of smaller stationary phase particles (<2 µm) and instrumentation capable of handling much higher system pressures (up to 15,000 psi compared to HPLC's ~6,000 psi).[17][18]
-
Performance: For the analysis of N,N-Diethyl-2-formyl-6-methoxybenzamide, transferring the validated HPLC method to a UPLC system would yield substantial benefits. Analysis times could be reduced from 25-30 minutes to under 5 minutes.[15] The smaller particles lead to sharper, narrower peaks, which increases both resolution (separating closely eluting impurities) and sensitivity (higher signal-to-noise ratio).[3][16]
-
Practical Considerations: The trade-off is the higher initial cost of UPLC systems and potentially increased maintenance due to the high operating pressures.[18] However, the reduction in solvent consumption and the dramatic increase in sample throughput often provide a rapid return on investment in a high-volume QC environment.[15][16]
Table 6: HPLC vs. UPLC Performance Comparison (Illustrative)
| Parameter | HPLC | UPLC |
| Particle Size | 3-5 µm | < 2 µm |
| Operating Pressure | ~4,000 - 6,000 psi | ~10,000 - 15,000 psi |
| Analysis Time | 25-30 min | 3-5 min |
| Resolution | Good | Excellent |
| Sensitivity | Good | Excellent |
| Solvent Consumption | High | Low (approx. 80% less)[18] |
| Initial Cost | Standard | High |
HPLC vs. GC-MS (Gas Chromatography-Mass Spectrometry)
GC-MS is a powerful technique for separating and identifying compounds.[19] However, its primary requirement is that the analyte must be volatile or semi-volatile to be carried through the GC column by the carrier gas.[20]
-
Performance: N,N-Diethyl-2-formyl-6-methoxybenzamide, with its relatively high molecular weight and polarity, is not sufficiently volatile for direct GC analysis. While derivatization could be employed to make it more volatile, this adds complexity, time, and potential sources of error to the sample preparation process.[21][22]
-
Application: Where GC-MS would be an invaluable orthogonal (complementary) technique is in the analysis of potential volatile impurities from the synthesis process. For example, residual solvents or low molecular weight starting materials could be readily identified and quantified by headspace GC-MS, providing a more complete purity profile than HPLC alone.[19][21]
Conclusion
The validated RP-HPLC method presented here provides a robust, reliable, and accurate system for determining the purity of N,N-Diethyl-2-formyl-6-methoxybenzamide, meeting the stringent requirements of international regulatory guidelines.[1][23] The experimental design, rooted in the principles of causality and scientific integrity, ensures the method is fit for its intended purpose in a pharmaceutical quality control setting.
While HPLC remains the workhorse of the industry, for laboratories seeking higher throughput and sensitivity, transitioning to UPLC is a logical and often cost-effective upgrade.[3][17] GC-MS, while unsuitable for the primary purity assay of this non-volatile analyte, serves as a critical orthogonal tool for a comprehensive impurity profile. The ultimate choice of technology depends on a strategic assessment of the laboratory's specific needs, balancing performance requirements with practical constraints.
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European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
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Alispharm. (2023). UPLC vs HPLC: what is the difference?. [Link]
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Katalyst. (2024). Analyzing Non-Volatile Compounds with GC-MS: A Guide. [Link]
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Rajput, S. J., et al. (2019). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology. [Link]
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Pharmaguideline. (2018). Differences between HPLC and UPLC. [Link]
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Pharma Tutor. (2022). Prospects of UPLC in Pharmaceutical Analysis over HPLC. [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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ECA Academy. FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. [Link]
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U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
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Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
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European Medicines Agency. (1995). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
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Regulations.gov. Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
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Patsnap. (2025). HPLC vs UPLC: Resolution and Throughput Compared. [Link]
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European Medicines Agency. (2023). ICH Q2(R2) guideline on validation of analytical procedures - Step 5. [Link]
-
ALWSCI. (2025). Which Non-Volatile Compounds Can Be Analyzed By GC-MS?. [Link]
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International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]
-
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ResearchGate. (2024). A comparison between HPLC and GC-MS: analysis of plant volatile and non-volatile compounds. [Link]
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- 13. researchgate.net [researchgate.net]
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- 15. biomedres.us [biomedres.us]
- 16. rjptonline.org [rjptonline.org]
- 17. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 18. HPLC vs UPLC: Resolution and Throughput Compared [eureka.patsnap.com]
- 19. measurlabs.com [measurlabs.com]
- 20. Sample preparation GC-MS [scioninstruments.com]
- 21. Analyzing Non-Volatile Compounds with GC-MS: A Guide [hplcvials.com]
- 22. Which Non-Volatile Compounds Can Be Analyzed By GC-MS? - Blogs - News [alwsci.com]
- 23. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
FTIR spectral analysis of N,N-Diethyl-2-formyl-6-methoxybenzamide functional groups
Comparative Guide to FTIR Spectral Analysis of N,N-Diethyl-2-formyl-6-methoxybenzamide
Introduction & Analytical Context
Characterizing complex benzamide derivatives like N,N-Diethyl-2-formyl-6-methoxybenzamide requires high-fidelity vibrational spectroscopy. As an Application Scientist, the primary analytical challenge with this molecule lies in resolving its overlapping carbonyl (C=O) bands. The molecule contains three highly diagnostic oxygen-containing functional groups: a tertiary amide (N,N-diethylbenzamide), an aromatic aldehyde (2-formyl), and an aromatic ether (6-methoxy).
Because the amide and formyl carbonyls are both conjugated to the aromatic ring, their stretching frequencies are lowered and closely spaced. This guide provides an objective, data-driven comparison of Attenuated Total Reflectance (ATR-FTIR) and KBr Pellet Transmission methodologies to determine the optimal approach for the spectral elucidation of this compound.
Modality Comparison: ATR-FTIR vs. KBr Transmission
When analyzing solid organic compounds, the choice of sample presentation dictates the spectral integrity and the presence of optical artifacts.
-
ATR-FTIR (Diamond Crystal): Offers rapid, non-destructive analysis with minimal preparation. However, it is subject to anomalous dispersion—a phenomenon where the refractive index of the sample changes drastically near strong absorption bands, causing peak maxima to shift to lower wavenumbers compared to true transmission[1].
-
KBr Pellet Transmission: Considered the gold standard for high-resolution reference spectra. It provides a true transmission profile without optical distortion. However, KBr is highly hygroscopic; absorbed moisture produces a strong bending vibration (~1640 cm⁻¹) that can directly overlap with the Amide I band, complicating structural interpretation[2].
Self-Validating Experimental Protocols
To ensure scientific trustworthiness, every FTIR workflow must incorporate self-validation steps to isolate instrument artifacts from true molecular vibrations.
Protocol A: ATR-FTIR (Diamond Crystal)
-
System Verification: Perform a background scan using a clean, dry diamond crystal. Verify that the single-beam energy profile is consistent with the detector specifications to rule out atmospheric H₂O/CO₂ contamination.
-
Sample Application: Deposit ~2–5 mg of crystalline N,N-Diethyl-2-formyl-6-methoxybenzamide directly onto the center of the crystal.
-
Pressure Standardization: Apply the anvil clamp until the pressure sensor indicates optimal contact. Causality Note: Consistent pressure ensures intimate contact between the crystal and the solid sample, maximizing the evanescent wave's depth of penetration (
) and improving the Signal-to-Noise (S/N) ratio without crushing the crystal[1]. -
Acquisition: Collect 32 scans at 4 cm⁻¹ resolution (4000–400 cm⁻¹). Apply an ATR-correction algorithm to normalize low-wavenumber band intensities relative to transmission data.
Protocol B: KBr Pellet Transmission
-
Matrix Preparation: Dry spectral-grade KBr at 105°C for 24 hours to eliminate absorbed water. Store in a desiccator.
-
Sample Dilution: Mill ~1 mg of the compound with ~100 mg of dry KBr in an agate mortar. Causality Note: A ~1% sample concentration prevents total absorption (detector saturation) and minimizes intermolecular hydrogen bonding artifacts that artificially broaden peaks[2].
-
Pellet Pressing: Transfer the homogenized mixture to a 13 mm die. Apply 10 tons of pressure under a vacuum for 2 minutes to fuse the KBr into a transparent, glass-like disk.
-
Acquisition: Collect 32 scans at 4 cm⁻¹ resolution, using a blank, identically pressed KBr pellet as the background to subtract matrix effects.
Comparative Spectral Data & Functional Group Analysis
The following table summarizes the expected and observed vibrational frequencies for N,N-Diethyl-2-formyl-6-methoxybenzamide across both modalities.
| Functional Group | Vibration Mode | Expected Range (cm⁻¹) | KBr Transmission (cm⁻¹) | ATR-FTIR (cm⁻¹) | Diagnostic Notes |
| Aldehyde (Formyl) | C=O Stretch | 1680–1700 | 1692 | 1688 | Strong, sharp. ATR shows a slight red-shift due to refractive index effects[1]. |
| Aldehyde (Formyl) | C-H Stretch | 2750 & 2850 | 2755, 2852 | 2752, 2848 | Fermi resonance doublet between C-H stretch and overtone of C-H bend[3]. |
| Tertiary Amide | Amide I (C=O Stretch) | 1640–1670 | 1642 | 1638 | Lowest carbonyl frequency. Overlaps with KBr water band if matrix is wet[3]. |
| Methoxy (-OCH₃) | C-O-C Asym. Stretch | 1240–1260 | 1251 | 1248 | Enhanced by resonance (+M effect) with the aromatic ring[4]. |
| Aromatic Ring | C=C Skeletal Stretch | 1500–1600 | 1585, 1495 | 1582, 1492 | Sharp peaks confirming the conjugated benzamide core[5]. |
Mechanistic Causality: Peak Shifts & Matrix Effects
Interpreting why spectra deviate between modalities is as critical as identifying the peaks themselves.
The ATR Shift (Anomalous Dispersion): In ATR spectroscopy, the depth of penetration is wavelength-dependent. At lower wavenumbers, the IR beam penetrates deeper into the sample, artificially inflating the intensity of bands (like the methoxy C-O stretch at ~1250 cm⁻¹) relative to high-wavenumber bands (like the C-H stretches at ~2800 cm⁻¹). Furthermore, the sudden change in the sample's refractive index near the strong carbonyl absorption bands causes the peak maxima for both the formyl and amide C=O stretches to shift 3–5 cm⁻¹ lower than their true transmission values[1].
Matrix Interferences in Transmission: While KBr provides superior peak sharpness and true relative intensities, the hygroscopic nature of KBr is a severe liability for analyzing amides. The H-O-H scissoring vibration of absorbed water occurs at ~1640 cm⁻¹. If the KBr is not rigorously dried, this water band will artificially broaden and merge with the N,N-diethylbenzamide Amide I band (~1642 cm⁻¹), leading to erroneous structural conclusions regarding the amide's integrity[2].
Workflow Visualization
Figure 1: FTIR modality selection and artifact validation workflow for benzamide derivatives.
Conclusion
For the routine identification and lot-to-lot QA/QC of N,N-Diethyl-2-formyl-6-methoxybenzamide, ATR-FTIR is the superior modality due to its speed, reproducibility, and immunity to water-induced Amide I distortion. However, for initial structural elucidation or regulatory library submissions where absolute wavenumber accuracy is required, KBr Transmission remains necessary, provided the matrix is handled in a strictly anhydrous environment to prevent carbonyl band obscuration.
References
-
Title: Structural analysis, molecular interactions, solubility, and thermal stability of substituted benzaldehyde. Source: JETIR. URL: [Link]
-
Title: What Is The Purpose Of Making Kbr Pellets For Ftir? Achieve Precise Molecular Analysis With Solid Samples. Source: Kintek Press. URL: [Link]
-
Title: FTIR: Transmission vs ATR spectroscopy | Animated Guides. Source: Specac Ltd. URL: [Link]
-
Title: How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. Source: Bumi Publikasi Nusantara. URL: [Link]
-
Title: Infrared Spectroscopy. Source: Chemistry LibreTexts. URL: [Link]
Sources
Elemental Analysis Data for N,N-Diethyl-2-formyl-6-methoxybenzamide Confirmation: A Comparison Guide
Introduction: The Critical Role of Analytical Validation
In the synthesis of complex polysubstituted aromatics—such as the natural product precursor 7-methoxyphthalide—the intermediate N,N-Diethyl-2-formyl-6-methoxybenzamide plays a pivotal role [1]. Synthesized via Directed Ortho Metalation (DoM) [2], the structural and bulk purity of this intermediate dictates the success of downstream cyclization steps.
For drug development professionals and synthetic chemists, confirming the integrity of this intermediate requires a self-validating analytical system. While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide excellent data on structural connectivity, Elemental Analysis (EA) via combustion remains the gold standard for confirming absolute bulk purity. This guide objectively compares EA against alternative analytical modalities, providing supporting experimental data and step-by-step methodologies to establish a robust validation framework.
Mechanistic Pathway & Synthesis Workflow
The synthesis of N,N-Diethyl-2-formyl-6-methoxybenzamide relies on the regioselective deprotonation of an aromatic ring, guided by a Directed Metalation Group (DMG). The diethylamide moiety acts as a powerful DMG, coordinating the lithium cation and directing the base to the ortho position.
Directed Ortho Metalation workflow for synthesizing the formylated benzamide.
Experimental Protocol: Step-by-Step Methodology
To ensure reproducibility and high yield, the following protocol must be strictly adhered to [1]. Every reagent choice is dictated by specific chemical causality:
-
System Preparation: Flame-dry a 1-L three-necked flask under reduced pressure. Charge with 500 mL of anhydrous Tetrahydrofuran (THF) and cool to an internal temperature of -72°C.
-
Base Complexation: Add 23.5 mL of N,N,N',N'-Tetramethylethylenediamine (TMEDA) followed by 128.7 mL of 1.22 M sec-butyllithium in cyclohexane.
-
Causality: TMEDA coordinates to the lithium cation, breaking down the alkyllithium hexamers into highly reactive monomers. sec-Butyllithium is chosen over n-butyllithium because its increased steric bulk prevents undesired nucleophilic addition to the amide carbonyl.
-
-
Metalation: Dissolve 24.9 g of N,N-diethyl-2-methoxybenzamide in 100 mL THF. Add this dropwise to the base solution, maintaining the internal temperature below -68°C. Stir for 1 hour.
-
Causality: Cryogenic temperatures are critical to suppress the self-condensation of the highly reactive aryllithium species and prevent the cleavage of the THF solvent.
-
-
Electrophilic Quench: Add 11.2 mL of Dimethylformamide (DMF) dropwise. Remove the cooling bath after 2 minutes and allow to warm to room temperature over 16 hours.
-
Causality: DMF serves as a formyl cation equivalent. The aryllithium attacks the carbonyl carbon, forming a stable tetrahedral intermediate that prevents over-addition until the reaction is collapsed during the aqueous quench.
-
-
Purification: Concentrate the organic layer, wash with brine, and purify the resulting oil via silica gel column chromatography using ethyl acetate-hexane (1:1) to yield the pure target compound.
Performance Comparison of Analytical Alternatives
To validate the success of the synthesis, chemists must employ a combination of analytical techniques. No single method is infallible; they must be used as an orthogonal, self-validating system.
Table 1: Performance Comparison of Analytical Modalities
| Analytical Method | Primary Output | Strengths | Limitations | Role in Validation System |
| Elemental Analysis (Combustion) | Bulk % C, H, N | Absolute quantitation of bulk purity; detects non-NMR-active impurities and inorganic salts. | Destructive; highly sensitive to trace residual solvent. | Gold Standard for final bulk purity sign-off. |
| 1H/13C NMR | Structural Connectivity | Identifies specific functional groups (e.g., -CHO proton at 9.99 ppm). | Non-quantitative for bulk mass without an internal standard (qNMR). | Confirms regioselectivity of the DoM reaction. |
| Mass Spectrometry (EI/MS) | Molecular Mass | High sensitivity; confirms exact mass (m/z 235) and isotopic pattern. | Ionization bias; cannot determine bulk purity. | Confirms successful electrophilic quench. |
Elemental Analysis Data: A Self-Validating System
Elemental Analysis provides the ultimate check and balance against NMR. The theoretical formula for N,N-Diethyl-2-formyl-6-methoxybenzamide is C13H17NO3 (Molecular Weight: 235.28 g/mol ).
When standardizing this procedure, the Organic Syntheses board reported a slight deviation in their EA findings [1]. Rather than viewing this as a failure, this deviation perfectly illustrates the self-validating nature of EA.
Table 2: Quantitative Elemental Analysis Data & Diagnostic Implications
| Element | Theoretical (%) | Found Data [1] (%) | Deviation (%) | Diagnostic Implication |
| Carbon (C) | 66.36 | 67.44 | +1.08 | Indicates trace residual non-polar solvent (Hexane). |
| Hydrogen (H) | 7.28 | 7.69 | +0.41 | Supports the presence of an aliphatic hydrocarbon. |
| Nitrogen (N) | 5.95 | 5.75 | -0.20 | Dilution effect from a non-nitrogenous impurity. |
Causality of the Deviation: The compound was purified using an ethyl acetate-hexane eluent. Hexane (C6H14) consists of 83.6% Carbon and 16.4% Hydrogen. A minor ~1.5% w/w residual hexane contamination perfectly explains the elevated Carbon and Hydrogen levels, and the proportionally diluted Nitrogen level. If a chemist relies solely on NMR, a 1.5% hexane impurity might be dismissed as baseline noise. EA forces the chemist to account for the entire mass balance, ensuring the intermediate is subjected to further high-vacuum desolvation before deployment in sensitive downstream GMP processes.
Orthogonal analytical validation logic ensuring structural and bulk purity.
Conclusion
While modern spectroscopic techniques like NMR and MS are indispensable for confirming the structural connectivity of N,N-Diethyl-2-formyl-6-methoxybenzamide, they cannot replace the absolute mass-balance verification provided by Elemental Analysis. By integrating EA into a self-validating analytical loop, researchers can objectively identify trace residual solvents and ensure the highest fidelity of their synthetic intermediates prior to complex drug development applications.
References
Comparing N,N-Diethyl-2-formyl-6-methoxybenzamide with other benzamide intermediates
An in-depth technical analysis for researchers, synthetic chemists, and drug development professionals evaluating benzamide building blocks for complex scaffold synthesis.
In the synthesis of highly functionalized aromatic systems—such as phthalides, isoindolinones, and benzomorphan scaffolds—the selection of the correct benzamide intermediate dictates the efficiency of the entire synthetic route. N,N-Diethyl-2-formyl-6-methoxybenzamide (CAS 70946-17-7) stands out as a premier bifunctional building block[1][2].
Derived via Directed ortho Metalation (DoM) chemistry pioneered by Snieckus, this intermediate leverages the N,N-diethyl amide group as a powerful Directed Metalation Group (DMG)[3][4]. Unlike simpler amides, the N,N-diethyl variant strikes an optimal thermodynamic and kinetic balance: it is sufficiently electron-rich to coordinate lithium during DoM, sterically shielded enough to resist nucleophilic attack by organolithium bases, yet accessible enough for downstream cyclization or deprotection[2][5].
Mechanistic Causality: Why the N,N-Diethyl Scaffold?
When designing a synthetic route requiring an ortho-formylated benzamide, chemists must choose between several amide protective/directing groups. The causality behind selecting the N,N-diethyl moiety over alternatives lies in its specific interaction with organolithium reagents:
-
Versus Primary/Secondary Amides: Tertiary amides lack acidic N-H protons. If a secondary amide were used, the first equivalent of the organolithium base would be wasted deprotonating the nitrogen, requiring excess reagents and complicating the reaction kinetics.
-
Versus N,N-Dimethyl Amides: Dimethyl amides are highly susceptible to nucleophilic acyl substitution. When exposed to strong bases like sec-butyllithium, the base can attack the carbonyl carbon, yielding unwanted ketone byproducts rather than the desired ortho-lithiated species.
-
Versus N,N-Diisopropyl Amides: While diisopropyl groups offer near-total protection against nucleophilic attack at the carbonyl, their extreme steric bulk severely hinders downstream transformations. Deprotecting or cyclizing a diisopropyl benzamide often requires harsh, yield-destroying conditions.
-
Versus Weinreb Amides (N-methoxy-N-methyl): Weinreb amides are unparalleled for controlled ketone synthesis but are significantly weaker DMGs compared to N,N-diethyl groups, leading to lower yields during the critical metalation step.
Fig 1. Functional divergence of tertiary benzamide intermediates in synthetic chemistry.
Comparative Performance Data
To objectively evaluate N,N-Diethyl-2-formyl-6-methoxybenzamide against its precursors and alternatives, consider the following structural and performance metrics:
| Feature / Metric | N,N-Diethyl-2-formyl-6-methoxybenzamide | N,N-Diethyl-2-methoxybenzamide (Precursor) | Weinreb Amide (N-OMe-N-Me) | N,N-Diisopropylbenzamide |
| Primary Synthetic Role | Bifunctional Electrophile / Scaffold | DoM Precursor | Acylating Agent | Sterically Shielded Scaffold |
| DMG Strength | N/A (Already functionalized) | Very Strong | Moderate | Very Strong |
| Steric Hindrance | Moderate | Moderate | Low | High |
| Susceptibility to Nucleophilic Attack | High (at Formyl), Low (at Amide) | Low | High (Controlled) | Very Low |
| Downstream Utility | Phthalides, Isoindolinones, Benzomorphans[6][7] | Formylation, Alkylation, Halogenation[8] | Ketone Synthesis | Cross-coupling |
Experimental Protocol: Self-Validating DoM Synthesis
The synthesis of N,N-Diethyl-2-formyl-6-methoxybenzamide from N,N-diethyl-2-methoxybenzamide is a masterclass in kinetic control. The following protocol is adapted from validated Organic Syntheses standards[2][9].
Reagents & Equipment
-
Substrate: N,N-Diethyl-2-methoxybenzamide (24.9 g, 0.121 mol)[9]
-
Base: sec-Butyllithium (1.22 M in cyclohexane, 128.7 mL, 0.157 mol)[2]
-
Additive: N,N,N',N'-Tetramethylethylenediamine (TMEDA) (23.5 mL, 0.156 mol)[2]
-
Electrophile: N,N-Dimethylformamide (DMF) (11.2 mL)[9]
-
Solvent: Anhydrous Tetrahydrofuran (THF) (500 mL)[2]
-
Conditions: Strict inert atmosphere (N2 or Ar), -78°C internal temperature[2][6].
Step-by-Step Methodology & Causality
-
System Preparation: Charge an oven-dried, 1-L three-necked flask with 500 mL of anhydrous THF under a nitrogen stream. Cool the system to an internal temperature of -72°C to -78°C using a dry ice/acetone bath[2].
-
Causality: Cryogenic temperatures are mandatory to ensure kinetic deprotonation and prevent the highly reactive sec-BuLi from attacking the amide carbonyl.
-
-
Base Activation: Add TMEDA, followed immediately by sec-butyllithium[2].
-
Causality: Alkyllithiums exist as unreactive hexameric or tetrameric clusters in non-polar solvents. TMEDA coordinates to the lithium ions, breaking these clusters into highly reactive monomers, drastically increasing the kinetic basicity of the system[3].
-
-
Directed Metalation: Dissolve N,N-diethyl-2-methoxybenzamide in 100 mL of THF and add dropwise, maintaining the internal temperature below -68°C[2]. Stir for 1 hour. The solution will transition to a fluorescent yellow color, indicating the formation of the ortho-lithiated species[9].
-
Causality: The oxygen atoms of the methoxy and diethylamide groups complex the lithium ion, directing the basic carbanion exclusively to the ortho position.
-
-
Electrophilic Quench: Add anhydrous DMF dropwise. Remove the cooling bath and allow the reaction to warm to room temperature[9].
-
Causality: DMF acts as the formylating agent. The initial nucleophilic attack forms a stable tetrahedral hemiaminal intermediate. This intermediate does not collapse to the aldehyde until the aqueous workup, preventing a second equivalent of the organolithium from attacking the newly formed aldehyde.
-
-
Workup & Purification: Quench with saturated aqueous NH4Cl. Extract with ethyl acetate, wash with brine, dry over MgSO4, and concentrate. Purify via silica gel chromatography (ethyl acetate-hexane 1:1) to yield the product as a stable compound[2].
Fig 2. Directed ortho Metalation (DoM) workflow for formylating benzamide intermediates.
Applications in Drug Discovery
The true value of N,N-Diethyl-2-formyl-6-methoxybenzamide is realized in its downstream applications. Because the formyl group and the amide group are positioned ortho to one another, the molecule is perfectly primed for cyclization reactions.
-
Natural Product Synthesis: It has been successfully utilized as the core building block in the total synthesis of Corollosporine, an antibacterial metabolite isolated from the marine fungus Corollospora maritima. The formyl group allows for the precise installation of the necessary alkyl chains via Grignard addition prior to cyclization[3].
-
Benzomorphan Scaffolds: Researchers have utilized this intermediate to construct complex benzomorphan analogues via intramolecular Buchwald-Hartwig arylation, showcasing its stability under palladium-catalyzed cross-coupling conditions[6].
References
- Chemicalbridge. "N,N-Diethyl-2-formyl-6-methoxybenzamide - Chemicalbridge". chemicalbridge.co.uk.
- Organic Syntheses. "Notes - Organic Syntheses Procedure: B. N,N-Diethyl-2-formyl-6-methoxybenzamide (3)". orgsyn.org.
- Universität Tübingen. "Synthesis of Benzomorphan Scaffolds by Intramolecular Buchwald–Hartwig Arylation". uni-tuebingen.de.
- BLDpharm. "18550-46-4|6H-[1,3]Dioxolo[4,5-e]isoindol-8(7H)-one". bldpharm.com.
- Taylor & Francis. "Synthesis of Corollosporine, an Antibacterial Metabolite of the Marine Fungus Corollospora maritima". tandfonline.com.
- Mobt3ath. "Reduction of Tertiary Benzamides to Benzaldehydes by an in situ–Generated Schwartz Reagent". mobt3ath.com.
- Organic Syntheses. "Working with Hazardous Chemicals - Organic Syntheses: N,N-Diethyl-2-methoxybenzamide". orgsyn.org.
- Molaid. "N,N-diethyl-2-methoxy-6-(trimethylsilyl)benzamide". molaid.com. URL: _
- Organic Syntheses. "Notes - Organic Syntheses Procedure: N,N-Diethyl-2-methoxybenzamide". orgsyn.org.
Sources
- 1. N,N-Diethyl-2-formyl-6-methoxybenzamide,70946-17-7-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. tandfonline.com [tandfonline.com]
- 4. mobt3ath.com [mobt3ath.com]
- 5. orgsyn.org [orgsyn.org]
- 6. publikationen.uni-tuebingen.de [publikationen.uni-tuebingen.de]
- 7. 18550-46-4|6H-[1,3]Dioxolo[4,5-e]isoindol-8(7H)-one|BLDpharm [bldpharm.com]
- 8. N,N-diethyl-2-methoxy-6-(trimethylsilyl)benzamide - CAS号 121425-01-2 - 摩熵化学 [molaid.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
